2-(6-Methoxypyridin-2-yl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(6-methoxypyridin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(9-7)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYPXYSHJPMMPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the physicochemical properties of 2-(6-Methoxypyridin-2-yl)acetic acid?
An In-Depth Technical Guide to the Physicochemical Properties of 2-(6-Methoxypyridin-2-yl)acetic acid
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with both a methoxy and an acetic acid moiety, provides a versatile scaffold for the synthesis of more complex molecules. Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthetic chemistry, for predicting its behavior in biological systems, and for the development of robust analytical methods. This guide provides a comprehensive overview of its key physicochemical characteristics, grounded in available data and theoretical principles, to support researchers and drug development professionals.
Molecular Structure and Core Properties
The foundational properties of a molecule dictate its behavior in both chemical and biological environments. The molecular formula of this compound is C8H9NO3, with a corresponding molecular weight of approximately 167.16 g/mol [1]. It typically presents as a solid at room temperature and requires specific storage conditions, such as low temperatures (-20°C or 2-8°C) under an inert atmosphere, to ensure its stability and prevent degradation[1].
Caption: 2D Chemical Structure of this compound.
A summary of its fundamental physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C8H9NO3 | [1][2] |
| Molecular Weight | 167.16 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 294.5°C (at 760 mmHg) | |
| Predicted XlogP | 0.7 | [2] |
Acidity and Partition Coefficient: The Keys to Biological Behavior
The acidic nature of the carboxylic acid group and the lipophilicity of the molecule are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Acidity (pKa)
Lipophilicity (LogP)
The partition coefficient (P) or its logarithmic form (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically octanol) and water. It is a key indicator of a drug's ability to cross biological membranes. The predicted XlogP for this compound is 0.7[2]. This value suggests that the compound is relatively hydrophilic, preferring the aqueous phase over the lipid phase. This characteristic is influenced by the polar carboxylic acid group and the nitrogen and oxygen atoms, which can participate in hydrogen bonding. This moderate hydrophilicity is often a desirable trait in drug candidates, balancing aqueous solubility for formulation with sufficient lipophilicity to cross cell membranes.
Spectroscopic Profile
The structural identity and purity of this compound are confirmed through various spectroscopic techniques. Although specific spectral data is not provided in the search results, a senior scientist can predict the expected signals based on the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three protons on the pyridine ring, a singlet for the methylene protons of the acetic acid group, a singlet for the methoxy group protons, and a broad singlet for the acidic proton of the carboxylic acid.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield shift.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The predicted monoisotopic mass is 167.05824 Da[2]. High-resolution mass spectrometry would provide an exact mass measurement, confirming the elemental composition.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the physicochemical properties of novel compounds must be determined experimentally. Below are standard, validated methodologies for key parameters.
Determination of pKa by Potentiometric Titration
This is a highly accurate method for determining the dissociation constant of an acid.
Principle: A solution of the compound is titrated with a standardized base (e.g., NaOH), and the pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.
Step-by-Step Protocol:
-
Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a water/co-solvent mixture if solubility is low.
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Titration: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Submerge the calibrated pH electrode. Add standardized NaOH solution in small, precise increments using a burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.
Caption: Workflow for pKa determination via potentiometric titration.
Safety, Stability, and Handling
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. Hazard statements classify the compound as harmful if swallowed (H302) and an irritant to the skin (H315), eyes (H319), and respiratory system (H335)[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood[1].
For long-term stability, the compound should be stored sealed from moisture and air, preferably under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (-20°C or 2-8°C)[1].
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physicochemical properties. Its solid nature, defined boiling point, and moderate hydrophilicity (predicted XlogP of 0.7) provide a solid foundation for its application in organic synthesis and medicinal chemistry. While specific experimental data for properties like pKa and melting point are not widely published, established chemical principles allow for reliable predictions. The expected acidity of the carboxylic acid group suggests it will be ionized at physiological pH, a critical consideration for drug design. The standardized protocols outlined in this guide provide a framework for the rigorous experimental validation of these essential properties, ensuring the generation of reliable and reproducible data for research and development.
References
A Comprehensive Spectroscopic Guide to 2-(6-Methoxypyridin-2-yl)acetic acid
Abstract
This technical guide provides an in-depth analysis of the key spectroscopic data for the compound 2-(6-Methoxypyridin-2-yl)acetic acid (CAS 944896-97-3).[1] As a valuable heterocyclic building block in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document serves as a practical reference for researchers, scientists, and drug development professionals, detailing the expected outcomes and expert interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Introduction: The Structural Imperative
This compound is a substituted pyridine derivative featuring three key functional components: a pyridine ring, a methoxy group, and a carboxylic acid moiety. The interplay of these groups dictates the molecule's chemical reactivity and its three-dimensional conformation, making it a versatile scaffold in synthetic applications.
Accurate characterization is the bedrock of reliable science. For any scientist utilizing this compound, verifying its identity and purity is not merely a preliminary step but a prerequisite for valid downstream results. This guide employs a multi-technique spectroscopic approach, as no single method provides a complete structural picture. By integrating data from NMR, IR, and MS, we can construct a comprehensive and self-validating profile of the molecule.
Molecular Structure:
-
Molecular Weight: 167.16 g/mol
-
IUPAC Name: (6-methoxy-2-pyridinyl)acetic acid[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the molecular framework and define the chemical environment of each atom.
Expertise in Practice: NMR Experimental Protocol
The quality of NMR data is directly dependent on a well-designed experimental setup. The following protocol is optimized for compounds of this class.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Causality Explained: DMSO-d₆ is chosen for its excellent solvating power for polar compounds, particularly those with carboxylic acid groups. Unlike CDCl₃, it readily forms hydrogen bonds, which prevents concentration-dependent shifts of the acidic proton and ensures a sharp, observable signal. The residual solvent peak of DMSO-d₆ (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) does not typically interfere with key analyte signals.
-
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 16 ppm to ensure the highly deshielded carboxylic acid proton (~12 ppm) is observed.[3]
-
Employ a 30-degree pulse angle with a relaxation delay of 2 seconds and acquire 16-32 scans. This ensures quantitative integration and a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to ~220 ppm. Carboxyl carbons can be downfield, near 170-180 ppm.[3]
-
A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Data Interpretation Workflow
Caption: Workflow for NMR data interpretation and structural validation.
Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Rationale |
| COOH | ~12.5 | Broad Singlet | 1H | - | Highly deshielded acidic proton, exchange broadening.[3] |
| H4 | ~7.70 | Triplet | 1H | J(4,3) ≈ 8.0, J(4,5) ≈ 8.0 | Electronically deshielded by ring nitrogen and influenced by adjacent protons. |
| H3 | ~6.85 | Doublet | 1H | J(3,4) ≈ 8.0 | Ortho-coupled to H4. |
| H5 | ~6.75 | Doublet | 1H | J(5,4) ≈ 8.0 | Ortho-coupled to H4 and shielded by the adjacent methoxy group. |
| OCH₃ | ~3.85 | Singlet | 3H | - | Typical chemical shift for an aryl methoxy group. |
| CH₂ | ~3.70 | Singlet | 2H | - | Methylene protons adjacent to both the aromatic ring and carbonyl group. |
Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Rationale |
| C=O | ~172.0 | Carboxylic acid carbonyl carbon, significantly deshielded.[3] |
| C6 | ~163.5 | Pyridine carbon attached to the highly electronegative oxygen of the methoxy group. |
| C2 | ~156.0 | Pyridine carbon attached to the acetic acid side chain. |
| C4 | ~139.0 | Deshielded pyridine carbon due to its position relative to the nitrogen. |
| C3 | ~111.0 | Shielded pyridine carbon. |
| C5 | ~109.0 | Shielded pyridine carbon, influenced by the electron-donating methoxy group. |
| OCH₃ | ~53.0 | Typical shift for a methoxy carbon. |
| CH₂ | ~42.0 | Aliphatic carbon adjacent to a carbonyl and aromatic ring. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy provides a rapid and reliable method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise in Practice: IR Experimental Protocol
Step-by-Step Methodology (ATR-FTIR):
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal stage.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000–600 cm⁻¹.
-
Causality Explained: The ATR technique is preferred for its simplicity, speed, and minimal sample preparation. The quality of the spectrum, especially for the broad O-H stretch, depends on firm, consistent contact with the crystal.
-
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300–2500 | O–H Stretch (very broad) | Carboxylic Acid | The extreme broadness is the hallmark of the hydrogen-bonded dimer formed by carboxylic acids.[3][4][5][6] |
| ~3050 | C–H Stretch (aromatic) | Pyridine Ring | Aromatic C-H stretches typically appear just above 3000 cm⁻¹.[7] |
| ~2950, ~2850 | C–H Stretch (aliphatic) | CH₂ and OCH₃ | Stretching vibrations for sp³ hybridized C-H bonds. |
| 1760–1690 | C=O Stretch (strong) | Carboxylic Acid | A very strong, sharp absorption characteristic of the carbonyl group. Its exact position depends on dimerization.[3][4][5] |
| 1600–1585, 1500-1400 | C=C & C=N Stretch | Pyridine Ring | Vibrations within the aromatic ring system.[7] |
| 1320–1210 | C–O Stretch | Carboxylic Acid, Methoxy | Stretching vibrations for the C-O single bonds.[4] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and offers structural clues through the analysis of fragmentation patterns.
Expertise in Practice: MS Experimental Protocol
Step-by-Step Methodology (LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of ~1-10 µg/mL.
-
Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Causality Explained: ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion. The pyridine nitrogen is basic and readily accepts a proton, making positive mode ESI ([M+H]⁺) highly effective for this class of compounds.[8]
-
-
Mass Analysis: Analyze the ions using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.
-
Fragmentation (MS/MS): Isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum, which can be used for structural confirmation.
Predicted Mass Spectrometry Data (ESI+)
-
Calculated Exact Mass (C₈H₉NO₃): 167.05824
-
Predicted [M+H]⁺: m/z 168.06552[2]
-
Predicted [M+Na]⁺: m/z 190.04746[2]
Plausible Fragmentation Pathway
The fragmentation of this compound in ESI+ MS/MS would likely proceed through several key losses from the protonated molecular ion ([M+H]⁺ at m/z 168).
Caption: A plausible fragmentation pathway for [M+H]⁺ of the target molecule.
Predicted Major Fragments:
-
m/z 150: Loss of water (H₂O) from the carboxylic acid group.
-
m/z 124: Decarboxylation, representing the loss of CO₂ (44 Da), a common fragmentation for carboxylic acids.
-
m/z 94: Subsequent loss of formaldehyde (CH₂O, 30 Da) from the methoxy group of the m/z 124 fragment.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS.
-
NMR confirms the precise proton and carbon framework, including the substitution pattern on the pyridine ring.
-
IR provides immediate confirmation of the essential carboxylic acid and methoxy functional groups through their characteristic vibrational bands.
-
MS verifies the molecular weight and offers corroborating structural evidence via predictable fragmentation patterns.
Together, these techniques provide a robust and self-validating dataset that ensures the identity, purity, and structural integrity of the compound, empowering researchers to proceed with confidence in their synthetic and developmental endeavors.
References
- 1. This compound | 944896-97-3 [sigmaaldrich.com]
- 2. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 6. echemi.com [echemi.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 2-(6-Methoxypyridin-2-yl)acetic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword: Unveiling a Scaffold of Promise
In the ever-evolving landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone of pharmacologically significant compounds. Its unique electronic properties and synthetic versatility have rendered it a privileged scaffold in the design of novel therapeutic agents.[1][2][3] This technical guide delves into the burgeoning field of 2-(6-Methoxypyridin-2-yl)acetic acid and its derivatives, a class of molecules poised with considerable, yet largely untapped, biological potential. While comprehensive research on this specific scaffold is still emerging, this document will synthesize the existing knowledge on analogous structures to provide a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the foundational chemistry, extrapolate potential biological activities based on related compounds, and provide detailed, actionable experimental protocols to guide future investigations into this promising area of drug discovery.
The Core Moiety: Physicochemical Properties and Synthetic Access
This compound serves as the foundational building block for a diverse array of potential drug candidates. Understanding its fundamental properties is paramount for its effective derivatization and subsequent biological evaluation.
| Property | Value | Reference |
| IUPAC Name | (6-methoxy-2-pyridinyl)acetic acid | |
| Molecular Formula | C₈H₉NO₃ | |
| Boiling Point | 294.5°C at 760 mmHg | |
| Physical Form | Solid | |
| Storage | -20°C, sealed, away from moisture |
The synthesis of this compound and its derivatives, such as amides, esters, and hydrazide-hydrazones, can be achieved through established organic chemistry principles. The presence of the carboxylic acid group provides a reactive handle for a multitude of chemical transformations.
Workflow for Derivative Synthesis
Caption: General synthetic pathways for derivatization.
Biological Activities: An Extrapolative Analysis
Direct and extensive biological activity data for derivatives of this compound is currently limited in publicly accessible literature. However, by examining structurally related pyridine and acetic acid derivatives, we can infer a strong potential for a range of therapeutic applications.
Anticancer Potential
The pyridine scaffold is a recurring motif in a multitude of approved and investigational anticancer agents.[1][3] Derivatives such as acetamides have shown considerable promise. For instance, novel acetamide derivatives of other heterocyclic cores have demonstrated significant antiproliferative activity against various cancer cell lines, including human promyelocytic leukemia (HL-60), lung cancer (A549), and breast adenocarcinoma (T-47D).[1]
It is plausible that N-substituted acetamides of this compound could exhibit similar cytotoxic or cytostatic effects. The mechanism of action for related compounds often involves the inhibition of key cellular processes or enzymes crucial for cancer cell proliferation and survival.
-
Hypothesized Mechanism of Action: Based on analogous compounds, potential mechanisms could include the inhibition of kinases, interference with microtubule dynamics, or induction of apoptosis. For example, various pyridine derivatives have been investigated as inhibitors of kinases like c-Jun N-terminal kinase (JNK).[4]
Antimicrobial and Antifungal Activity
Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents.[5][6][7] The synthesis of hydrazides from carboxylic acids and their subsequent condensation with various aldehydes or ketones yields hydrazones, which often exhibit potent antibacterial and antifungal properties.
Studies on hydrazide-hydrazones derived from different carboxylic acids have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[5][7] For example, certain derivatives have shown bactericidal effects against Salmonella typhimurium that are comparable or even superior to standard antibiotics like chloramphenicol.[5] Similarly, notable antifungal activity against strains like Candida albicans has been reported for related compounds.[7]
-
Structure-Activity Relationship (SAR) Insights: In many series of hydrazide-hydrazone derivatives, the nature of the substituent on the aromatic ring introduced via the aldehyde or ketone plays a crucial role in determining the antimicrobial potency.[5]
Anti-inflammatory and Analgesic Properties
Acetic acid derivatives are a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of an acetic acid appended to an aromatic or heterocyclic core is central to the mechanism of action of many cyclooxygenase (COX) inhibitors. While direct evidence for this compound derivatives is pending, related ester and acetamide derivatives of other heterocyclic systems have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[8][9][10]
-
Potential for COX Inhibition: It is conceivable that derivatives of this compound could act as inhibitors of COX enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain signaling.
Experimental Protocols: A Guide for Investigation
To facilitate the exploration of the biological activities of this compound derivatives, the following detailed protocols, adapted from studies on analogous compounds, are provided.
Synthesis of N-Aryl-2-(6-methoxypyridin-2-yl)acetamides (General Procedure)
This protocol outlines a standard amide coupling reaction.
Materials:
-
This compound
-
Substituted aniline
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the substituted aniline (1.1 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-2-(6-methoxypyridin-2-yl)acetamide.
Workflow for In Vitro Anticancer Screening
Caption: A typical workflow for anticancer drug screening.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[5]
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Resazurin sodium salt solution (viability indicator)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain to be tested.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive control wells (with standard antimicrobial agents) and negative control wells (no compound).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
After incubation, add the resazurin solution to each well and incubate for a further 2-4 hours.
-
Determine the MIC as the lowest concentration of the compound that prevents a color change of the resazurin indicator (indicating inhibition of microbial growth).
Future Directions and Concluding Remarks
The scaffold of this compound represents a fertile ground for the discovery of novel therapeutic agents. The extrapolative analysis presented in this guide, based on the rich chemistry of related pyridine and acetic acid derivatives, strongly suggests promising avenues for research in oncology, infectious diseases, and inflammatory disorders.
The immediate future of research in this area should focus on the systematic synthesis and biological screening of a diverse library of derivatives. Key areas of exploration include:
-
Expansion of the Amide Library: Synthesizing a broad range of N-substituted amides with diverse electronic and steric properties to establish clear structure-activity relationships for anticancer activity.
-
Systematic Evaluation of Hydrazide-Hydrazones: Preparing a series of hydrazide-hydrazones with various aromatic and heterocyclic aldehydes and ketones to probe their antimicrobial and antifungal potential.
-
Investigation of Ester Derivatives: Synthesizing and evaluating a range of ester derivatives for their anti-inflammatory and analgesic properties, potentially through COX inhibition assays.
-
Mechanism of Action Studies: For any identified hit compounds, detailed mechanistic studies will be crucial to understand their mode of action and to guide further optimization.
References
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 4. journaljmsrr.com [journaljmsrr.com]
- 5. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 8. Synthesis and analgesic activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acetic acids, and acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Investigating the Therapeutic Potential of 2-(6-Methoxypyridin-2-yl)acetic acid
Introduction
2-(6-Methoxypyridin-2-yl)acetic acid is a heterocyclic compound belonging to the pyridine carboxylic acid derivative family. This class of molecules is of significant interest in medicinal chemistry due to the versatile nature of the pyridine scaffold, which is a common motif in numerous biologically active compounds and approved drugs.[1] The electronic properties of the pyridine ring and the presence of a carboxylic acid group allow for a variety of interactions with biological macromolecules, including hydrogen bonding and π-π stacking, making these derivatives promising candidates for drug discovery.[2] While direct research on the biological targets of this compound is limited, the extensive investigation of structurally related pyridine derivatives provides a strong foundation for hypothesizing its potential therapeutic applications.
This guide presents a series of potential therapeutic targets for this compound, drawing on structure-activity relationships of analogous compounds. For each proposed target, we provide a scientific rationale, a detailed experimental workflow for validation, and the necessary protocols for researchers in drug development.
Hypothesized Therapeutic Targets and Mechanistic Rationale
Based on the pharmacological profiles of structurally similar pyridine derivatives, we have identified three primary areas of high therapeutic potential for this compound: oncology, inflammation, and neurological disorders.
Oncology: Targeting Receptor Tyrosine Kinases
Rationale: Numerous pyridine derivatives have demonstrated potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and proliferation.[3] A prominent mechanism is the inhibition of receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis.[3] The pyridine scaffold can effectively occupy the ATP-binding pocket of these kinases. The methoxy and acetic acid moieties of this compound may contribute to specific interactions within the kinase domain, potentially conferring selectivity and potency.
Proposed Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Experimental Validation Workflow:
References
- 1. US10781212B2 - 2,6-diamino pyridine compounds - Google Patents [patents.google.com]
- 2. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
The Strategic Role of 2-(6-Methoxypyridin-2-yl)acetic Acid in Modern Drug Discovery: A Technical Guide
Introduction: The Unassuming Architect of Potent Therapeutics
In the vast landscape of medicinal chemistry, certain molecular scaffolds emerge as unassuming yet pivotal architects in the design of highly effective therapeutics. 2-(6-Methoxypyridin-2-yl)acetic acid is one such entity. While not a therapeutic agent in itself, this substituted pyridine derivative has proven to be a cornerstone in the synthesis of a new generation of targeted therapies, particularly in the realm of oncology. Its unique structural features—a methoxypyridine core providing a key hydrogen bond acceptor and a reactive acetic acid side chain—offer a versatile platform for the construction of complex molecules with high affinity and selectivity for their biological targets.
This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the strategic application of this compound in the development of kinase inhibitors. We will delve into the causality behind its use, providing field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical characteristics of a key building block is paramount for its effective and safe utilization in any synthetic workflow.
| Property | Value | Reference |
| CAS Number | 944896-97-3 | |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Appearance | Solid | |
| Boiling Point | 294.5 °C at 760 mmHg | |
| Storage Temperature | -20°C, sealed, away from moisture |
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water)
Synthesis of this compound: A Plausible and Referenced Pathway
Experimental Workflow: A Three-Step Approach
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(6-Methoxypyridin-2-yl)acetonitrile (Intermediate)
This step involves a nucleophilic substitution of the chloro group with a cyanide ion. The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic and facilitating the reaction with the electron-deficient pyridine ring[1].
-
To a solution of 2-chloro-6-methoxypyridine (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add sodium cyanide (1.2 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(6-methoxypyridin-2-yl)acetonitrile.
Step 2: Hydrolysis to this compound (Final Product)
The final step is the hydrolysis of the nitrile to a carboxylic acid. Acid-catalyzed hydrolysis is a standard and effective method for this transformation.
-
Suspend 2-(6-methoxypyridin-2-yl)acetonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and adjust the pH to be neutral or slightly acidic with a base (e.g., sodium hydroxide solution).
-
Extract the aqueous solution with an organic solvent to remove any unreacted starting material.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Application in Drug Development: A Key Building Block for Kinase Inhibitors
The true value of this compound lies in its role as a key precursor in the synthesis of highly selective and potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Case Study: The Synthesis of TRK Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when fused with other genes, can act as oncogenic drivers in a wide range of cancers. The development of TRK inhibitors has been a significant breakthrough in precision oncology.
A pivotal example is the synthesis of Larotrectinib, a first-in-class, highly selective TRK inhibitor. While the full proprietary synthesis is not public, patent literature reveals that derivatives of this compound are crucial for constructing the core of the molecule[2]. The methoxypyridine moiety of the precursor is often involved in forming a key hydrogen bond with the hinge region of the kinase domain, a common feature of many kinase inhibitors that contributes significantly to their binding affinity.
The TRK Signaling Pathway and the Mechanism of Inhibition
The oncogenic activity of TRK fusion proteins stems from their ligand-independent dimerization and constitutive activation of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival[3].
Caption: Simplified TRK signaling pathway and the point of intervention by TRK inhibitors.
TRK inhibitors, synthesized using precursors like this compound, are designed to bind to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the pro-proliferative signals.
Quantitative Data: Potency of TRK Inhibitors
The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the activity of the target kinase by 50%.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Larotrectinib | TRKA | <10 | [2] |
| Larotrectinib | TRKB | <10 | [2] |
| Larotrectinib | TRKC | <10 | [2] |
| Entrectinib | TRKA | 1.7 | |
| Entrectinib | TRKB | 0.4 | |
| Entrectinib | TRKC | 0.5 |
Broader Applications: A Versatile Scaffold in Medicinal Chemistry
The utility of the 2-(methoxypyridin-2-yl)acetic acid scaffold extends beyond TRK inhibitors. Its derivatives have been explored as inhibitors of other kinases, such as Src and Abl, which are implicated in various cancers. Furthermore, the pyridine ring system is a common motif in a wide range of biologically active molecules, and the methoxy and acetic acid functionalities provide handles for a variety of chemical modifications, making this compound a valuable starting point for the discovery of new therapeutic agents.
Conclusion: A Testament to the Power of a Well-Designed Building Block
This compound exemplifies the critical role that well-designed chemical building blocks play in the advancement of modern medicine. Its strategic use in the synthesis of potent and selective kinase inhibitors has contributed to the development of life-saving cancer therapies. The principles of its synthesis and application, as outlined in this guide, underscore the importance of understanding the interplay between chemical structure and biological function. For researchers in the field of drug discovery, a deep appreciation for such key intermediates is not merely an academic exercise but a fundamental prerequisite for the rational design of the next generation of therapeutics.
References
An In-Depth Technical Guide to 2-(6-Methoxypyridin-2-yl)acetic Acid: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Methoxypyridin-2-yl)acetic acid is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural properties, conferred by the pyridine ring and the methoxy and acetic acid substituents, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. While a singular "discovery" of this compound is not prominently documented in the annals of chemical literature, its emergence can be understood through the historical progression of pyridine chemistry and the development of synthetic methodologies for functionalizing this important heterocycle. This guide provides a comprehensive overview of the plausible synthetic evolution, modern preparative methods, and the pivotal role of this compound in drug discovery.
I. Historical Context: The Rise of Pyridine Chemistry
Pyridine was first isolated in the mid-19th century from coal tar, a complex mixture of organic compounds obtained from the distillation of coal. The elucidation of its aromatic, heterocyclic structure, analogous to benzene with a nitrogen atom replacing a methine group, opened a new frontier in organic chemistry.[1][2] Early synthetic efforts, such as the Hantzsch pyridine synthesis developed in 1881, provided fundamental methods for constructing the pyridine ring, although often with limitations in scope and yield.[2]
The 20th century witnessed a rapid expansion in the understanding of pyridine's reactivity, paving the way for the synthesis of a vast array of derivatives. The development of methods to functionalize the pyridine ring at specific positions became a central theme in heterocyclic chemistry, driven by the increasing recognition of the pyridine scaffold in natural products and its potential in medicinal applications.[1]
II. Plausible Synthetic Evolution and Key Methodologies
The synthesis of this compound can be deconstructed into the formation of the substituted pyridine core and the introduction of the acetic acid side chain. The historical development of synthetic organic chemistry offers several logical pathways for its preparation.
Early Approaches: Functionalization of Picoline Derivatives
A plausible early synthetic strategy would involve the functionalization of a pre-existing picoline (methylpyridine) derivative. 2,6-Lutidine (2,6-dimethylpyridine) would be a logical starting material.
Step 1: Selective Oxidation of one Methyl Group. The selective oxidation of one methyl group in 2,6-lutidine to a hydroxymethyl or formyl group would be the initial challenge. This could be achieved using various oxidizing agents, with selenium dioxide being a classic reagent for such transformations.[3]
Step 2: Introduction of the Methoxy Group. The resulting 6-methylpicolinaldehyde or (6-methylpyridin-2-yl)methanol could then be subjected to nucleophilic aromatic substitution to introduce the methoxy group. This would typically involve the conversion of the corresponding chloropyridine, obtained from the N-oxide, followed by reaction with sodium methoxide.
Step 3: Elaboration of the Acetic Acid Side Chain. The remaining methyl group could then be converted to the acetic acid moiety. This could be achieved through a multi-step sequence:
- Halogenation: Radical bromination of the methyl group to yield a bromomethylpyridine.
- Cyanation: Conversion of the bromomethyl derivative to the corresponding nitrile using a cyanide salt.
- Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile to afford the desired carboxylic acid.
This classical approach, while lengthy, relies on fundamental and well-established reactions in pyridine chemistry.
Modern Synthetic Strategies
Contemporary synthetic chemistry offers more efficient and direct routes to this compound, often leveraging advances in cross-coupling and C-H activation chemistries.
A common modern strategy involves the use of palladium-catalyzed cross-coupling reactions.[4]
-
Starting Material: 2-Bromo-6-methoxypyridine.
-
Reaction: A Negishi or Suzuki coupling with a suitable two-carbon building block, such as a zinc or boronic ester derivative of acetate. Alternatively, a Sonogashira coupling with a protected acetylene followed by hydration and oxidation.
Grignard reagents provide a powerful tool for carbon-carbon bond formation.[5][6][7]
-
Starting Material: 2-Bromo-6-methoxypyridine.
-
Reaction: Formation of the Grignard reagent, 6-methoxypyridin-2-ylmagnesium bromide, followed by carboxylation with carbon dioxide. This would yield 6-methoxypicolinic acid. Subsequent reduction of the carboxylic acid to the alcohol, followed by conversion to the chloride and reaction with cyanide, and finally hydrolysis, would furnish the target molecule. A more direct approach would involve the reaction of the Grignard reagent with a synthon for the acetic acid moiety.
A versatile and economically viable route starts from the readily available 2,6-dichloropyridine.
-
Step 1: Monosubstitution with Methoxide. Reaction of 2,6-dichloropyridine with one equivalent of sodium methoxide allows for the selective formation of 2-chloro-6-methoxypyridine.
-
Step 2: Introduction of the Acetic Acid Precursor. The remaining chlorine atom can be displaced by a nucleophile that serves as a precursor to the acetic acid side chain. For example, a malonic ester synthesis approach could be employed, followed by hydrolysis and decarboxylation.
III. Key Experimental Protocols
Below are representative, detailed protocols for plausible synthetic routes to this compound and its precursors.
Protocol 1: Synthesis of 2-Chloro-6-methoxypyridine
This protocol outlines the selective monosubstitution of 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 2,6-dichloropyridine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add sodium methoxide (1 equivalent) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-chloro-6-methoxypyridine.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Synthesis of 2-(6-Methoxypyridin-2-yl)acetonitrile from 2-Chloro-6-methoxypyridine
This protocol describes the introduction of the acetonitrile group, a direct precursor to the acetic acid.
Materials:
-
2-Chloro-6-methoxypyridine
-
Sodium cyanide
-
Dimethyl sulfoxide (DMSO) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 2-chloro-6-methoxypyridine (1 equivalent) in anhydrous DMSO, add sodium cyanide (1.1 equivalents).
-
Heat the reaction mixture to a temperature sufficient to promote the nucleophilic aromatic substitution (e.g., 80-100 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting 2-(6-methoxypyridin-2-yl)acetonitrile by column chromatography.
Protocol 3: Hydrolysis of 2-(6-Methoxypyridin-2-yl)acetonitrile to this compound
This final step involves the hydrolysis of the nitrile to the carboxylic acid.
Materials:
-
2-(6-Methoxypyridin-2-yl)acetonitrile
-
Concentrated hydrochloric acid or sodium hydroxide solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure (Acid Hydrolysis):
-
Combine 2-(6-methoxypyridin-2-yl)acetonitrile (1 equivalent) and concentrated hydrochloric acid in a round-bottom flask.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
IV. Physicochemical Properties and Data
| Property | Value |
| CAS Number | 944896-97-3[8][9][10] |
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| Appearance | Solid |
| Boiling Point | 294.5 °C at 760 mmHg[10] |
| IUPAC Name | (6-methoxy-2-pyridinyl)acetic acid[10] |
V. Role in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the synthesis of a variety of biologically active molecules. The pyridine ring can act as a bioisostere for a phenyl ring, offering advantages in terms of solubility, metabolic stability, and hydrogen bonding capacity. The methoxy group can modulate the electronic properties of the ring and provide a handle for further functionalization. The acetic acid moiety is a common pharmacophoric element and can be used to introduce a variety of functional groups, such as amides and esters.
While specific drugs containing this exact fragment as a core may not be widely marketed, its presence in patented chemical matter underscores its importance in the drug discovery pipeline. For example, related structures have been investigated in the context of:
-
Oncology: As intermediates in the synthesis of kinase inhibitors.
-
Inflammatory Diseases: In the development of inhibitors of enzymes involved in inflammatory pathways.
-
Neuroscience: As building blocks for compounds targeting receptors in the central nervous system.
VI. Conclusion
The history of this compound is intrinsically linked to the broader evolution of synthetic pyridine chemistry. While a singular moment of discovery is not apparent, its utility as a versatile building block in medicinal chemistry is well-established. The synthetic routes to this compound have evolved from classical, multi-step procedures to more efficient, modern methods leveraging advances in catalysis. As the demand for novel therapeutics continues to grow, the importance of key heterocyclic intermediates like this compound in the design and synthesis of next-generation drugs is set to endure.
VII. Visualizations
Synthetic Pathway Overview
Caption: Plausible synthetic routes to this compound.
Experimental Workflow: Nitrile Hydrolysis
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 8. 944896-97-3 | 2-(6-Methoxy-2-pyridyl)acetic Acid - AiFChem [aifchem.com]
- 9. 944896-97-3 2-(6-methoxy-2-pyridyl)acetic acid [chemsigma.com]
- 10. This compound | 944896-97-3 [sigmaaldrich.com]
An In-Depth Technical Guide to 2-(6-Methoxypyridin-2-yl)acetic acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Methoxypyridin-2-yl)acetic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of pharmacologically active compounds, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth analysis of its spectral data, and a discussion of its potential applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | |
| Molecular Weight | 167.16 g/mol | |
| Monoisotopic Mass | 167.05824 Da | [1] |
| Appearance | Solid | |
| Boiling Point | 294.5 °C at 760 mmHg | |
| Storage Temperature | -20°C |
The hydrochloride salt of this compound has a molecular formula of C₈H₁₀ClNO₃ and a molecular weight of 203.62 g/mol .
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the hydrolysis of the corresponding nitrile, 2-(6-methoxypyridin-2-yl)acetonitrile. This precursor can be synthesized from 2-chloro-6-methoxypyridine.
Experimental Protocol:
Step 1: Synthesis of 2-(6-methoxypyridin-2-yl)acetonitrile
-
Reaction Principle: This step involves a nucleophilic substitution reaction where the cyanide ion displaces the chloride from 2-chloro-6-methoxypyridine.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methoxypyridine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(6-methoxypyridin-2-yl)acetonitrile.
-
Step 2: Hydrolysis of 2-(6-methoxypyridin-2-yl)acetonitrile
-
Reaction Principle: The nitrile group is hydrolyzed under acidic or basic conditions to a carboxylic acid. Acid-catalyzed hydrolysis is commonly employed.
-
Procedure:
-
To a round-bottom flask containing 2-(6-methoxypyridin-2-yl)acetonitrile (1 equivalent), add a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Adjust the pH of the solution to approximately 4-5 with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
-
References
An In-depth Technical Guide to the Solubility Profile of 2-(6-Methoxypyridin-2-yl)acetic acid
Foreword: The Crucial Role of Solubility in Chemical Research
In the landscape of chemical synthesis and pharmaceutical development, understanding the solubility of a compound is not merely a preliminary step but a cornerstone of successful research. It dictates the choice of reaction media, dictates the parameters for purification, and profoundly influences the bioavailability and formulation of potential drug candidates. This guide provides a comprehensive analysis of the solubility profile of 2-(6-Methoxypyridin-2-yl)acetic acid, a heterocyclic building block of interest in medicinal chemistry. Our approach moves beyond a simple cataloging of data, delving into the physicochemical principles that govern its behavior in various solvent systems. By grounding experimental protocols in theoretical knowledge, this document aims to equip researchers with the predictive power and practical expertise necessary to handle this compound with confidence and precision.
Physicochemical Characterization of this compound
A molecule's intrinsic properties are the primary determinants of its interaction with solvents. This compound is a multifaceted molecule featuring a polar carboxylic acid group, a moderately polar pyridine ring with a basic nitrogen atom, an electron-donating methoxy group, and a nonpolar methylene linker. This combination of functional groups suggests a nuanced solubility behavior, straddling the line between polar and nonpolar characteristics.
The predicted XlogP of 0.7 indicates a relatively balanced hydrophilic-lipophilic character.[1] The presence of the carboxylic acid group allows it to act as a hydrogen bond donor and acceptor, while the pyridine nitrogen and methoxy oxygen can act as hydrogen bond acceptors. These features are critical for its interaction with protic solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | Calculated |
| Appearance | Solid | [2] |
| Boiling Point | 294.5 °C at 760 mmHg | [2] |
| Predicted XlogP | 0.7 | [1] |
| IUPAC Name | (6-methoxy-2-pyridinyl)acetic acid | [2] |
The Theoretical Framework: "Like Dissolves Like" and Beyond
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[3][4][5] It posits that substances with similar polarities and intermolecular forces are more likely to be miscible. For this compound, this means:
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid, methoxy, and pyridine moieties, suggesting favorable interactions.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess large dipole moments and can solvate polar molecules effectively, though they cannot donate hydrogen bonds.[5][6]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces and are generally poor solvents for polar molecules containing functional groups capable of strong dipole-dipole interactions or hydrogen bonding.[5]
Furthermore, as an acidic compound, its solubility in aqueous media is highly dependent on pH. In basic solutions, the carboxylic acid will deprotonate to form a highly polar and water-soluble carboxylate salt.[7][8] Conversely, in strongly acidic solutions, the pyridine nitrogen can become protonated, which may also enhance aqueous solubility.
Experimental Protocol for Solubility Determination
To ensure the generation of reliable and reproducible data, a standardized experimental protocol is paramount. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[9] Adherence to Good Laboratory Practices (GLP) throughout the process is critical for data integrity.[10][11]
Good Laboratory Practices (GLP) Checklist
-
Calibration: All equipment (balances, pH meters, temperature probes) must be calibrated and records maintained.[11]
-
Documentation: All procedures, measurements, and observations must be recorded promptly, accurately, and legibly.[11]
-
Compound Identity: Verify the identity and purity of this compound before use.
-
Solvent Purity: Use high-purity solvents to avoid confounding results.
-
Temperature Control: Maintain a constant and recorded temperature, as solubility is temperature-dependent.
Step-by-Step Shake-Flask Protocol
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-36 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.
-
Sampling: Carefully withdraw a precise aliquot of the supernatant (the saturated solution).
-
Quantification: Determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or quantitative NMR.
-
Calculation: Express the solubility in appropriate units (e.g., mg/mL or mol/L).
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Protocol.
Predicted Solubility Profile
Based on the physicochemical properties and theoretical principles, the following solubility profile is predicted. This serves as an expert-informed hypothesis for guiding experimental work.
Table 2: Predicted Solubility of this compound in Common Lab Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The carboxylic acid provides hydrophilicity, but the overall organic scaffold limits solubility. Highly pH-dependent. |
| 5% aq. NaOH | Aqueous Base | Soluble | Forms a highly polar sodium carboxylate salt, which is readily soluble in water.[7][8] |
| 5% aq. NaHCO₃ | Aqueous Base | Soluble | The carboxylic acid is sufficiently acidic to be deprotonated by bicarbonate, forming a soluble salt.[7] |
| 5% aq. HCl | Aqueous Acid | Sparingly to Moderately Soluble | Protonation of the pyridine nitrogen may slightly increase solubility, but the carboxylic acid remains protonated. |
| Methanol / Ethanol | Polar Protic | Soluble | Alcohols are excellent hydrogen bond donors and acceptors, effectively solvating all polar parts of the molecule.[6] |
| DMSO / DMF | Polar Aprotic | Very Soluble | Strong dipole moments and ability to accept hydrogen bonds make them excellent solvents for a wide range of polar compounds.[6] |
| Acetone | Polar Aprotic | Moderately Soluble | Less polar than DMSO/DMF but can still engage in dipole-dipole interactions and accept hydrogen bonds. |
| Acetonitrile | Polar Aprotic | Moderately Soluble | Polar nature allows for dissolution, but it is a weaker hydrogen bond acceptor than other polar aprotics. |
| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Sparingly to Moderately Soluble | Ethereal oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Sparingly Soluble | Can engage in dipole-dipole interactions but lacks hydrogen bonding capability, making it a poor solvent for the highly polar carboxylic acid group. |
| Toluene / Hexane | Nonpolar | Insoluble | The high polarity and hydrogen-bonding nature of the carboxylic acid are incompatible with nonpolar hydrocarbon solvents.[6] |
Logical Flow for Solubility Classification
The experimental approach to characterizing an unknown often follows a logical decision tree based on solubility in reactive solvents. This allows for the classification of a compound based on its acidic or basic functional groups.
References
- 1. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 944896-97-3 [sigmaaldrich.com]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. Solvent - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. www1.udel.edu [www1.udel.edu]
- 9. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proto.ufsc.br [proto.ufsc.br]
- 11. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
A-Technical-Guide-to-the-Synthesis-of-2-6-Methoxypyridin-2-yl-acetic-Acid-Derivatives
An In-depth Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction
2-(6-Methoxypyridin-2-yl)acetic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its substituted pyridine core, combined with a reactive carboxylic acid moiety, provides a versatile scaffold for the synthesis of a wide array of derivatives with significant pharmacological potential. Molecules incorporating this core structure have been investigated for a range of therapeutic applications, including as antagonists for muscarinic receptors and as potential anti-inflammatory agents.[1][2] The strategic importance of this compound lies in the synthetic accessibility of its key functional groups: the carboxylic acid, the alpha-carbon, and the pyridine ring itself. This guide provides an in-depth exploration of the primary synthetic routes to key derivatives of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.
Core Synthetic Strategies
The synthetic versatility of this compound stems from the reactivity of its carboxylic acid group. This functional group is the primary site for modification, readily undergoing transformations to form esters and amides. These two classes of compounds represent the most common and synthetically straightforward derivatives.
The primary pathways for derivatization discussed in this guide are:
-
Esterification: The conversion of the carboxylic acid to various ester derivatives.
-
Amide Coupling: The formation of amide bonds with a diverse range of primary and secondary amines.
These transformations are fundamental in organic synthesis and are critical for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Caption: Key synthetic pathways for derivatizing this compound.
Synthesis of Ester Derivatives
Esterification is a fundamental reaction that converts a carboxylic acid into an ester. This is often a crucial step in drug development to modify the pharmacokinetic properties of a lead compound, for instance, by creating a more lipophilic prodrug.
Fischer Esterification
The most direct method for synthesizing esters from this compound is the Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).[3]
Mechanism Insight: The acid catalyst serves two main purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Secondly, it facilitates the departure of water as a leaving group.[3] The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess as the solvent, or water is removed as it is formed.[3]
Representative Protocol: Synthesis of Methyl 2-(6-methoxypyridin-2-yl)acetate
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol (used as both reactant and solvent, ~0.2 M concentration), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methanol. Redissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure ester.
Synthesis of Amide Derivatives
The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide linkage is a key structural feature in a vast number of pharmaceuticals.[4] Amide derivatives of this compound are typically synthesized by activating the carboxylic acid followed by the addition of an amine.
Amide Coupling Reactions
Direct reaction of a carboxylic acid with an amine to form an amide is generally not feasible without very high temperatures. Therefore, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Choice of Coupling Reagent: A wide variety of coupling reagents are available, each with its own advantages.[5]
-
Carbodiimides (e.g., EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to its water-solubility, which simplifies the removal of the urea byproduct during aqueous workup.[6] Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea byproduct is poorly soluble in most organic solvents, which can be advantageous in some cases but problematic in others.[5]
-
Uronium/Aminium Reagents (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for rapid reaction times and reduced racemization, especially in peptide synthesis.[4][5] They are often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
To minimize side reactions and potential racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included with carbodiimide coupling agents.[5][6]
Representative Protocol: General Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.[6]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Activation: Cool the mixture to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide product is then purified by silica gel column chromatography or recrystallization.
References
- 1. Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide: a novel mucarinic antagonist with M(2)-sparing antagonistic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activity of 2-methyl-2-[1-(3-benzoyl-4-substituted-1,4-dihydropyridyl)]acetic acid methyl esters, acetic acids, and acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. growingscience.com [growingscience.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Scalable Synthesis of 2-(6-Methoxypyridin-2-yl)acetic acid
Introduction
2-(6-Methoxypyridin-2-yl)acetic acid is a key building block in contemporary drug discovery and development, featuring as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this pyridine derivative is therefore of significant interest to researchers and process chemists in the pharmaceutical industry. This document provides a detailed guide to two distinct and scalable synthetic routes for the preparation of this compound, offering in-depth protocols and a comparative analysis to aid in the selection of the most appropriate method for specific research and development needs.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for the target compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 944896-97-3 | [1] |
| Molecular Formula | C₈H₉NO₃ | [1] |
| Molecular Weight | 167.16 g/mol | [2] |
| Appearance | Solid | [1] |
| Boiling Point | 294.5 °C at 760 mmHg | [1] |
| Storage Temperature | -20°C, sealed storage, away from moisture | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][3] |
| Precautionary Statements | P261, P280, P302+P352 | [1][3] |
Comparative Analysis of Synthetic Routes
Two primary scalable synthetic routes are presented, starting from readily available bulk chemicals: 2-chloro-6-methoxypyridine and 2,6-lutidine. The choice between these routes will depend on factors such as the availability and cost of starting materials, equipment, and desired scale of production.
| Parameter | Route 1: Malonic Ester Synthesis | Route 2: Lutidine Oxidation and Homologation |
| Starting Material | 2-Chloro-6-methoxypyridine | 2,6-Lutidine |
| Number of Steps | 2 | 4-5 |
| Scalability | High; malonic ester syntheses are well-established in industrial settings. | Moderate to High; requires careful control of oxidation and homologation steps. |
| Key Reagents | Diethyl malonate, sodium ethoxide, strong acid/base for hydrolysis. | Oxidizing agent (e.g., KMnO₄ or biocatalyst), thionyl chloride, sodium methoxide, diazomethane (or alternative for homologation). |
| Overall Yield | Good to excellent. | Moderate. |
| Safety Considerations | Use of strong bases and acids. | Use of strong oxidants and potentially hazardous reagents like diazomethane. |
| Advantages | Fewer steps, well-precedented and robust chemistry. | Utilizes a very inexpensive and readily available starting material. |
| Disadvantages | Starting material may be more expensive than 2,6-lutidine. | More steps, potentially lower overall yield, and use of hazardous reagents. |
Route 1: Malonic Ester Synthesis from 2-Chloro-6-methoxypyridine
This route is a classic and highly scalable approach for the synthesis of substituted acetic acids. It involves the nucleophilic substitution of 2-chloro-6-methoxypyridine with the enolate of diethyl malonate, followed by hydrolysis and decarboxylation.
Workflow Diagram
Caption: Malonic Ester Synthesis Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl (6-methoxypyridin-2-yl)malonate
-
Rationale: This step introduces the two-carbon unit that will become the acetic acid side chain. The reaction proceeds via a nucleophilic aromatic substitution, where the diethyl malonate enolate displaces the chloride on the pyridine ring. The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for the complete deprotonation of diethyl malonate.
-
Procedure:
-
To a stirred solution of sodium ethoxide (prepared from sodium metal and absolute ethanol, or commercially available solution) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add diethyl malonate dropwise at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
To this solution, add a solution of 2-chloro-6-methoxypyridine in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield diethyl (6-methoxypyridin-2-yl)malonate. A similar procedure for a related compound resulted in a yield of 80%.[4]
-
Step 2: Hydrolysis and Decarboxylation to this compound
-
Rationale: The diethyl ester is first hydrolyzed to the corresponding dicarboxylic acid under basic conditions (saponification). Subsequent acidification and heating promote the decarboxylation of the malonic acid derivative, which readily loses carbon dioxide to form the final product.[5][6]
-
Procedure:
-
Dissolve the diethyl (6-methoxypyridin-2-yl)malonate in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 4-6 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2-3 at 0°C.
-
Heat the acidified solution to reflux for 2-4 hours to effect decarboxylation. The evolution of carbon dioxide should be observed.
-
Cool the solution to room temperature. The product may precipitate upon cooling. If not, extract the aqueous solution with a suitable organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.
-
Route 2: Synthesis from 2,6-Lutidine
This route offers a convergent approach starting from the inexpensive and readily available 2,6-lutidine. It involves the selective oxidation of one of the methyl groups, followed by a series of transformations to install the methoxy group and homologate the remaining methyl group to the desired acetic acid functionality.
Workflow Diagram
Caption: Lutidine Oxidation and Homologation Pathway.
Detailed Experimental Protocol
Step 1: Selective Oxidation of 2,6-Lutidine to 6-Methylpicolinic Acid
-
Rationale: The selective oxidation of one of the two methyl groups of 2,6-lutidine is a critical step. This can be achieved using chemical oxidants or through biocatalysis, which often offers higher selectivity. A bioconversion method using Exophiala dermatitidis has been reported to give high yields of 6-methylpicolinic acid without the formation of the di-acid byproduct.[7] Alternatively, controlled oxidation with potassium permanganate can also be employed.[8]
-
Procedure (Biocatalytic):
-
Cultivate Exophiala dermatitidis in a suitable medium containing n-dodecane as a carbon source.
-
Harvest the cells and resuspend them in a buffer solution.
-
Add 2,6-lutidine to the cell suspension and incubate with shaking.
-
Monitor the formation of 6-methylpicolinic acid by high-performance liquid chromatography (HPLC).
-
After the reaction is complete, separate the cells by centrifugation.
-
Acidify the supernatant to precipitate the product, which can be collected by filtration and purified by recrystallization.
-
Step 2: Conversion of 6-Methylpicolinic Acid to 2-Chloro-6-methylpyridine
-
Rationale: The carboxylic acid is converted to the corresponding acid chloride, which can then be subjected to chlorination. A common reagent for this transformation is thionyl chloride.
-
Procedure:
-
To a suspension of 6-methylpicolinic acid in a suitable solvent like toluene, add thionyl chloride dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully quench with water.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract with an organic solvent.
-
Dry the organic layer and concentrate to obtain 2-chloro-6-methylpyridine.
-
Step 3: Methoxylation to 2-Methoxy-6-methylpyridine
-
Rationale: The chloro group is displaced by a methoxy group via a nucleophilic aromatic substitution using sodium methoxide.[9]
-
Procedure:
-
To a solution of sodium methoxide in methanol, add 2-chloro-6-methylpyridine.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, dry, and concentrate to give 2-methoxy-6-methylpyridine.
-
Step 4: Oxidation of 2-Methoxy-6-methylpyridine to 6-Methoxypyridine-2-carboxylic acid
-
Rationale: The remaining methyl group is oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate.
-
Procedure:
-
To a solution of 2-methoxy-6-methylpyridine in water, add potassium permanganate portion-wise while maintaining the temperature.
-
Heat the reaction mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate with a mineral acid to precipitate the carboxylic acid.
-
Collect the product by filtration and recrystallize if necessary.
-
Step 5: Arndt-Eistert Homologation to this compound
-
Rationale: The Arndt-Eistert reaction provides a method for the one-carbon homologation of a carboxylic acid.[10][11][12] It involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. The diazoketone then undergoes a Wolff rearrangement in the presence of a nucleophile (water in this case) and a catalyst (e.g., silver oxide) to yield the homologated carboxylic acid. Note: Diazomethane is toxic and explosive, and this reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. Safer alternatives to diazomethane, such as trimethylsilyldiazomethane, can also be considered.[13]
-
Procedure:
-
Convert 6-methoxypyridine-2-carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
-
In a separate flask, prepare a solution of diazomethane in diethyl ether.
-
Slowly add the acid chloride solution to the diazomethane solution at 0°C.
-
After the reaction is complete, carefully quench any excess diazomethane with acetic acid.
-
To the resulting solution of the diazoketone, add a suspension of silver oxide in water.
-
Stir the reaction mixture at room temperature or with gentle heating until the evolution of nitrogen ceases.
-
Filter off the silver catalyst.
-
Acidify the aqueous layer and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain this compound.
-
Conclusion
This application note has detailed two scalable synthetic routes to this compound. The malonic ester synthesis from 2-chloro-6-methoxypyridine is a robust and high-yielding two-step process that is well-suited for large-scale production. The route starting from 2,6-lutidine, while longer, utilizes a more economical starting material and offers an alternative pathway that may be advantageous under certain economic or supply chain conditions. The choice of synthetic strategy will ultimately be guided by a thorough process hazard analysis and a cost-of-goods assessment for the intended scale of production.
References
- 1. This compound | 944896-97-3 [sigmaaldrich.com]
- 2. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. aksci.com [aksci.com]
- 4. Diethyl 2-(6-Methoxy-3-nitropyridin-2-yl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 7. Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Methylpicolinic acid hydrochloride | 87884-49-9 | Benchchem [benchchem.com]
- 9. US20060080790A1 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 10. prezi.com [prezi.com]
- 11. Arndt-Eistert Synthesis [organic-chemistry.org]
- 12. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 13. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
Applications of 2-(6-Methoxypyridin-2-yl)acetic Acid in Medicinal Chemistry: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: The Privileged Pyridine Scaffold in Drug Discovery
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it an attractive moiety for the design of novel therapeutics.[1] Within this class, 2-(pyridin-2-yl)acetic acid and its derivatives have emerged as valuable building blocks for creating molecules that modulate the activity of various biological targets, leading to potential treatments for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2][3][4][5] This guide focuses on the specific applications of 2-(6-Methoxypyridin-2-yl)acetic acid, a key intermediate that leverages the advantageous properties of the pyridine scaffold.
Core Application: A Building Block for Kinase Inhibitors
A primary application of the 2-(methoxypyridin-yl)acetic acid scaffold is in the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
A compelling example of the significance of this scaffold is found in the synthesis of Selpercatinib , an FDA-approved potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. While Selpercatinib itself incorporates the isomeric 2-(6-methoxypyridin-3-yl)acetic acid moiety, the synthetic strategies and the crucial role of the methoxypyridine acetic acid fragment highlight the potential of this compound for developing analogous kinase inhibitors. The methoxy group can influence the electronic properties and binding interactions of the molecule within the kinase's active site, potentially offering a different selectivity profile.
Signaling Pathway of RET Kinase and Inhibition
The RET signaling pathway is crucial for the normal development of several tissues. However, aberrant RET signaling, due to mutations or chromosomal rearrangements, can become a potent oncogenic driver in cancers such as non-small cell lung cancer (NSCLC) and medullary thyroid cancer. This constitutive activation leads to uncontrolled cell proliferation and survival via downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT. Kinase inhibitors like Selpercatinib competitively bind to the ATP-binding site of the RET kinase, preventing its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Protocol 1: Synthesis of this compound
This two-step protocol describes the synthesis of the title compound starting from the commercially available 2-chloro-6-methoxypyridine.
Step 1: Synthesis of Methyl 2-(6-methoxypyridin-2-yl)acetate
This step involves a cross-coupling reaction to introduce the acetate moiety.
Materials:
-
2-Chloro-6-methoxypyridine
-
Methyl bromoacetate
-
Sodium azide
-
Methanol
-
Diethyl ether
-
Water
-
Magnesium sulfate
Procedure:
-
Safety Precaution: This reaction involves sodium azide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve 2-chloro-6-methoxypyridine in methanol in a round-bottomed flask equipped with a magnetic stirrer and reflux condenser.
-
Prepare a slurry of sodium azide in water and add it to the reaction mixture.
-
Add methyl bromoacetate to the mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for 2 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, filter, and evaporate the solvent to yield methyl 2-(6-methoxypyridin-2-yl)acetate.
Step 2: Hydrolysis to this compound
This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 2-(6-methoxypyridin-2-yl)acetate
-
Methanol
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
Procedure:
-
Dissolve methyl 2-(6-methoxypyridin-2-yl)acetate in dry methanol in a round-bottomed flask.
-
Carefully add concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux overnight. Monitor the reaction completion using LC-MS.
-
After the reaction is complete, cool the mixture and carefully basify to pH 8.0 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[6]
Protocol 2: In Vitro RET Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for assessing the inhibitory activity of compounds derived from this compound against RET kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human RET kinase
-
Kinase substrate (e.g., IGF-1Rtide)
-
ATP
-
Kinase assay buffer
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare the 1x kinase buffer from the provided 5x stock.
-
Prepare the ATP and substrate solution in 1x kinase buffer at the desired concentrations.
-
Prepare a serial dilution of the test compound in 1x kinase buffer. Also, prepare a vehicle control (DMSO in buffer).
-
-
Kinase Reaction:
-
To the wells of a white assay plate, add the test compound dilutions or vehicle control.
-
Add the RET kinase to each well.
-
Initiate the reaction by adding the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression analysis.
-
Broader Applications of the Pyridine-2-acetic Acid Scaffold
Beyond kinase inhibition, derivatives of 2-(pyridin-2-yl)acetic acid have shown promise in other therapeutic areas:
-
Anti-inflammatory Agents: Certain pyridine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[7][8]
-
Anticancer Agents: The pyridine scaffold is prevalent in a number of anticancer drugs. Derivatives of 2-(pyridin-2-yl)acetic acid have been investigated for their cytotoxic activity against various cancer cell lines.[1][3][4][9][10]
-
Neurodegenerative Diseases: The pyridine moiety is also being explored for its potential in developing treatments for neurodegenerative conditions like Alzheimer's disease.[2][5][11]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its structural features, derived from the privileged pyridine scaffold, make it a key intermediate in the synthesis of kinase inhibitors and other potentially therapeutic molecules. The protocols provided in this guide offer a starting point for researchers to synthesize this compound and evaluate the biological activity of its derivatives. Further exploration of this and related scaffolds is likely to yield novel drug candidates for a variety of diseases.
References
- 1. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsat.org [ijsat.org]
- 5. researchgate.net [researchgate.net]
- 6. methyl 2-(6-aminopyridin-3-yl)acetate synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SE469741B - Analgesic and anti-inflammatory compositions containing a propionic acid or acetic acid derivative and diphenhydramine [2-(diphenylmethoxy)-N,N-dimethylethyl- amine] - Google Patents [patents.google.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 11. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of 2-(6-Methoxypyridin-2-yl)acetic acid as a Synthetic Building Block
Introduction: The Value Proposition of a Privileged Scaffold
In the landscape of modern drug discovery and materials science, the pyridine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active and functionally significant compounds.[1][2][3][4] 2-(6-Methoxypyridin-2-yl)acetic acid leverages this core structure, functionalizing it with a carboxylic acid handle that serves as a versatile anchor point for a multitude of synthetic transformations. The strategic placement of the methoxy group at the 6-position electronically modifies the pyridine ring, influencing its reactivity and physicochemical properties. This unique combination makes the molecule an exceptionally valuable building block for generating libraries of novel compounds aimed at diverse therapeutic targets, including anti-infective, anti-inflammatory, and anti-cancer agents.[2][4][5]
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to explain the causality behind procedural choices and offering detailed, field-proven protocols for its effective application.
Physicochemical Profile and Handling
A thorough understanding of a building block's properties is fundamental to its successful application. The data below is compiled from supplier technical data sheets and chemical databases.[6]
| Property | Value | Source/Reference |
| Molecular Formula | C₈H₉NO₃ | [6] |
| Molecular Weight | 167.16 g/mol | [6] |
| Appearance | White to off-white solid | |
| Boiling Point | 294.5 °C at 760 mmHg | |
| Purity | Typically ≥95% | |
| IUPAC Name | (6-methoxy-2-pyridinyl)acetic acid |
Handling and Storage:
-
Storage: Store at -20°C, sealed tightly under an inert atmosphere (e.g., Argon or Nitrogen).
-
Causality: The carboxylic acid moiety is hygroscopic, and the compound can degrade with prolonged exposure to moisture and air. Cold, inert storage is crucial to maintain its purity and reactivity for consistent experimental outcomes.
Core Application: Amide Bond Formation via Carboxylic Acid Activation
The most prevalent and powerful application of this compound is in the synthesis of amides. The amide bond is a cornerstone of peptide chemistry and is found in a vast number of top-selling pharmaceuticals. The direct reaction between a carboxylic acid and an amine is kinetically slow; therefore, the carboxylic acid must first be "activated" to a more reactive intermediate.[7]
Two of the most reliable and widely adopted methods for this activation are the use of uronium/aminium salt reagents like HATU and carbodiimide reagents like EDC, often supplemented with an additive such as HOBt.[7][8]
Comparative Overview of Common Coupling Reagents
| Reagent System | Mechanism Highlights | Advantages | Considerations |
| HATU / Base | Forms a highly reactive OAt-active ester. The pyridine nitrogen of the HOAt byproduct is thought to stabilize the transition state.[9][10] | High efficiency, fast reaction rates, low racemization for chiral substrates.[9] | Higher cost. Byproducts (tetramethylurea) can sometimes be difficult to remove.[11] |
| EDC / HOBt | EDC forms an O-acylisourea intermediate, which is converted to a more stable and selective HOBt-ester for reaction with the amine.[7] | Cost-effective. The urea byproduct of EDC is water-soluble, simplifying workup.[7][12] | Generally slower reaction times than HATU. Higher risk of racemization without an additive like HOBt.[8] |
Protocol 1: High-Efficiency Amide Coupling using HATU
This protocol details a robust procedure for the coupling of this compound with a primary or secondary amine using HATU, a method favored for its speed and high yield.
Causality of Experimental Choices:
-
Reagent: HATU is selected for its ability to rapidly generate a highly reactive ester, minimizing side reactions and reducing the risk of racemization if chiral amines are used.[9][13]
-
Base: A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is crucial. It deprotonates the carboxylic acid to form the carboxylate and neutralizes the hexafluorophosphate salt without competing with the primary amine nucleophile.[14]
-
Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the coupling reaction.
Experimental Workflow Diagram
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Reagent Addition: Add the desired primary or secondary amine (1.0 - 1.2 eq) and HATU (1.1 - 1.3 eq).
-
Solvation: Dissolve the mixture in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the initial exothermic reaction upon base addition.
-
Base Addition: Slowly add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc).
-
Wash the organic phase sequentially with water or 5% aq. LiCl (to remove DMF), 1N aq. HCl (to remove excess DIPEA), saturated aq. NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel.
Protocol 2: Cost-Effective Amide Coupling using EDC/HOBt
This protocol provides an alternative, more economical approach using the water-soluble carbodiimide EDC in conjunction with HOBt.
Causality of Experimental Choices:
-
Reagent: EDC is a practical choice for large-scale synthesis. Its primary byproduct, an isourea, is water-soluble and easily removed during aqueous workup.[7][12]
-
Additive: 1-Hydroxybenzotriazole (HOBt) is included as a crucial additive. It reacts with the highly reactive O-acylisourea intermediate to form an HOBt active ester. This serves two purposes: it prevents the formation of a stable N-acylurea byproduct and, most importantly, it significantly suppresses the racemization of chiral centers adjacent to the carboxyl group.[8]
Step-by-Step Methodology:
-
Vessel Preparation: To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[7]
-
Solvation: Dissolve the mixture in anhydrous DMF or Dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture. If the amine is provided as a hydrochloride salt, an additional equivalent of base (e.g., DIPEA or Triethylamine) will be required.[15]
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[7]
-
Workup:
-
Dilute the mixture with EtOAc or DCM.
-
Wash the organic phase with water (to remove the EDC-urea byproduct), 1N aq. HCl, saturated aq. NaHCO₃, and brine as described in Protocol 1.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography or recrystallization.
Application in Drug Discovery: A Scaffold for Library Synthesis
The true power of this compound lies in its use as a foundational block for creating chemical libraries. By coupling this single acid with hundreds of different commercially available amines, researchers can rapidly generate a diverse set of novel molecules. These libraries are then screened against biological targets to identify "hits" for further development. Derivatives of similar pyridine and pyrimidine scaffolds have shown a wide range of biological activities, including anti-fibrotic, PI3K/mTOR inhibition, and antibacterial properties, highlighting the therapeutic potential of this molecular architecture.[16][17]
Caption: Conceptual workflow for library synthesis and screening.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for innovation. Its robust physicochemical properties and the versatility of its carboxylic acid functional group, particularly in amide bond formation, make it an indispensable building block for researchers in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided herein serve as a comprehensive guide to unlock the full synthetic potential of this valuable compound.
References
- 1. researchgate.net [researchgate.net]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 4. tandfonline.com [tandfonline.com]
- 5. scribd.com [scribd.com]
- 6. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 16. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
Application Note & Protocol: High-Purity Isolation of 2-(6-Methoxypyridin-2-yl)acetic acid via Optimized Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 2-(6-Methoxypyridin-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The guide is designed for researchers, scientists, and drug development professionals, detailing an optimized single-solvent recrystallization method. The protocol emphasizes the rationale behind solvent selection, procedural steps, and troubleshooting, ensuring a reliable and reproducible method for achieving high purity.
Introduction: The Principle of Recrystallization
Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds.[1][2] The underlying principle is based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution.[2][4] As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, which are ideally more soluble or present in smaller concentrations, remain in the cooled solvent, known as the mother liquor.[1] The pure crystals are then isolated by filtration.[5]
The success of this technique hinges critically on the selection of an appropriate solvent. A good solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[4][6][7] This temperature-dependent solubility gradient is the driving force for crystallization and high-yield recovery.
Physicochemical Profile: this compound
Understanding the properties of the target molecule is crucial for developing an effective purification strategy.
-
Structure: this compound possesses both a basic pyridine ring and an acidic carboxylic acid group, making it an amphoteric molecule with significant polarity. It also features a methoxy group.
-
Physical Form: Solid.[8]
-
Molecular Formula: C₈H₉NO₃.[9]
-
Boiling Point: Approximately 294.5°C at 760 mmHg.[8]
-
Purity (Commercial): Often available at ~95% purity, necessitating further purification for many applications.[8]
The presence of polar functional groups suggests that polar solvents will be effective at dissolving the compound.[6][10] The goal is to find a solvent where this dissolution is highly favored at the solvent's boiling point but disfavored at or below room temperature.
Solvent Selection Rationale
For this compound, a protic solvent like isopropanol (2-propanol) or ethanol is an excellent starting point. These alcohols can engage in hydrogen bonding with both the carboxylic acid and the pyridine nitrogen, facilitating dissolution.
A mixed solvent system, such as ethanol/water or isopropanol/water, is also a viable option.[6] In such a system, the compound is dissolved in the "good" solvent (the alcohol) at an elevated temperature, and the "anti-solvent" (water) is added to the point of saturation to induce crystallization upon cooling. However, for simplicity and to avoid potential "oiling out," this protocol will focus on a single-solvent system.[11][12]
Isopropanol is selected for this protocol due to its favorable boiling point (82.6 °C), which is high enough to effectively dissolve the compound without being excessively high, and its ability to be easily removed from the final product.
Solvent Suitability Summary
| Solvent | Boiling Point (°C) | Rationale for Use/Rejection |
| Isopropanol | 82.6 | Selected. Good solubility at boiling, lower solubility when cold. Volatile enough for easy drying. |
| Ethanol | 78.4 | Good alternative to isopropanol. May show slightly higher solubility at room temperature, potentially reducing yield. |
| Water | 100.0 | High polarity may lead to good solubility even at room temperature for this polar molecule, resulting in poor recovery.[13] |
| Ethyl Acetate | 77.1 | Moderate polarity. May be a suitable solvent, but potential for esterification with the carboxylic acid at high temperatures exists, though unlikely without a catalyst. |
| Toluene | 110.6 | Non-polar. Unlikely to effectively dissolve the polar target compound.[10] |
| Acetone | 56.0 | Often too effective at dissolving polar compounds at room temperature, leading to poor yield.[6] |
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials & Equipment:
-
Crude this compound (~5 g)
-
Isopropanol (Reagent Grade)
-
Deionized Water (for ice bath)
-
125 mL Erlenmeyer flask
-
50 mL Erlenmeyer flask
-
Watch glass to cover the 125 mL flask
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath container
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Preparation and Dissolution:
-
Place approximately 5.0 g of crude this compound and a magnetic stir bar into a 125 mL Erlenmeyer flask.
-
On a hot plate in a fume hood, heat about 50-60 mL of isopropanol in a separate flask to a gentle boil.
-
Add a small portion (e.g., 20 mL) of the hot isopropanol to the flask containing the solid.
-
Heat the mixture on the hot plate with gentle stirring. Continue to add small portions of hot isopropanol until the solid just completely dissolves.[1] Causality: Using the minimum amount of hot solvent is critical for creating a saturated solution, which maximizes the yield upon cooling.[2][14]
-
-
Hot Filtration (If Necessary):
-
If you observe any insoluble impurities (e.g., dust, particulates) in the hot solution, a hot filtration is required.
-
Place a piece of fluted filter paper into a stemless funnel and place the funnel into the neck of a pre-warmed 50 mL Erlenmeyer flask.
-
Quickly pour the hot solution through the filter paper. Causality: Pre-warming the glassware and using a stemless funnel prevents premature crystallization of the product in the funnel, which would decrease the yield.[15][16]
-
-
Crystallization:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is essential for the formation of large, well-defined crystals.[4] Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 20 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Set up a Büchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of cold isopropanol to ensure a good seal.
-
Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum to collect the solid.
-
With the vacuum still applied, wash the crystals with a small amount (5-10 mL) of ice-cold isopropanol.
-
Causality: Washing with a minimal amount of cold solvent removes the impurity-laden mother liquor from the surface of the crystals without significantly re-dissolving the purified product.[16]
-
-
Drying:
-
Allow air to be pulled through the crystals on the filter for 10-15 minutes to help evaporate the solvent.
-
Transfer the crystalline solid to a watch glass, break up any large clumps, and allow it to air-dry completely in a fume hood or in a vacuum oven at low heat (e.g., 40-50 °C).
-
The final product should be a fine, crystalline solid.
-
Troubleshooting Common Issues
| Problem | Likely Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used, resulting in an unsaturated solution.[11][12] | Gently boil off a portion of the solvent to concentrate the solution and attempt to cool again.[12] If crystals still do not form, try scratching the inside of the flask with a glass rod at the solution's surface to induce nucleation.[14][15] |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the impure solid. The solution is too concentrated or cooling too rapidly.[11][15] | Reheat the solution to re-dissolve the oil. Add a small amount (1-2 mL) of additional hot solvent and allow it to cool much more slowly.[12] Insulating the flask can help. |
| Very Low Recovery/Yield | Too much solvent was used. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration. | If the mother liquor has not been discarded, it can be concentrated by boiling off some solvent to obtain a "second crop" of crystals.[2] Ensure minimal solvent is used for dissolution and washing. |
| Product is Colored (if it should be colorless) | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Note: Do not add charcoal to a boiling solution, as it can cause violent bumping. |
Purity Assessment
To validate the success of the purification, the purity of the recrystallized product should be assessed and compared to the crude material.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the crude material and the purified product by TLC using an appropriate solvent system. The purified product should ideally show a single spot.
-
Spectroscopic Analysis (NMR, IR): For rigorous confirmation, acquire ¹H NMR or IR spectra of the purified material and compare them to a reference standard to confirm structural integrity and the absence of impurity signals.
Conclusion
This application note details a robust and reliable protocol for the purification of this compound using single-solvent recrystallization with isopropanol. By understanding the principles of solubility and carefully controlling the experimental parameters, researchers can consistently achieve high purity, which is essential for downstream applications in drug discovery and development. The provided troubleshooting guide serves as a practical resource for overcoming common challenges encountered during the crystallization process.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 4. edu.rsc.org [edu.rsc.org]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. This compound | 944896-97-3 [sigmaaldrich.com]
- 9. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Home Page [chem.ualberta.ca]
- 15. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: Strategic Purification of 2-(6-Methoxypyridin-2-yl)acetic acid by Column Chromatography
Abstract
This application note provides a detailed guide to the purification of 2-(6-Methoxypyridin-2-yl)acetic acid, a key building block in pharmaceutical synthesis. Due to its amphoteric nature, containing both a basic pyridine nitrogen and an acidic carboxylic acid moiety, this compound presents unique challenges for chromatographic separation. This document outlines three distinct, robust column chromatography strategies—Normal-Phase, Reversed-Phase, and Mixed-Mode Chromatography—each tailored to different impurity profiles and downstream application requirements. We delve into the mechanistic basis for each technique, provide detailed, step-by-step protocols, and offer expert insights into method optimization and troubleshooting.
Understanding the Analyte: Physicochemical Properties
The successful purification of this compound hinges on a firm understanding of its molecular structure and resulting chemical properties.
-
Structure: The molecule consists of a pyridine ring substituted with a methoxy group and an acetic acid group.
-
Amphoteric & Zwitterionic Nature: The presence of a basic pyridine nitrogen (pKa ≈ 5-6) and a carboxylic acid group (pKa ≈ 4-5) allows the molecule to exist in different ionic states depending on the pH.[1] Near its isoelectric point, it can exist as a zwitterion, possessing both a positive and a negative charge. This property is critical for developing ion-exchange and mixed-mode separation methods.[2][3]
-
Polarity: The combination of the polar pyridine ring, the methoxy ether, and the carboxylic acid group makes the compound moderately polar. It is generally soluble in polar organic solvents like methanol, ethyl acetate, and THF.
The pH-dependent charge of the molecule is the most critical parameter to control for achieving high-resolution separation.
-
Low pH (pH < 2): The carboxylic acid is protonated (neutral), and the pyridine nitrogen is protonated (cationic, positive charge).
-
Mid-Range pH (pH ≈ 4-6): The carboxylic acid is deprotonated (anionic, negative charge), and the pyridine nitrogen is protonated (cationic, positive charge), leading to a zwitterionic state.
-
High pH (pH > 7): The carboxylic acid is deprotonated (anionic), and the pyridine nitrogen is neutral.
Strategic Approach to Purification
No single chromatography method is universally optimal. The choice depends on the nature of the impurities present in the crude material. This guide presents three orthogonal techniques, allowing the researcher to select the most effective strategy.
Purification Strategy Workflow
The following diagram illustrates a logical workflow for selecting a purification strategy based on initial analysis of the crude sample.
Caption: Workflow for selecting the optimal purification technique.
Protocol 1: Normal-Phase Chromatography (NPC)
Principle: This technique separates compounds based on their polarity. A polar stationary phase (silica gel) is used with a non-polar mobile phase.[4] Polar compounds, like our target molecule, interact strongly with the silica and elute later. Non-polar impurities will elute first. Adding a small amount of acid to the eluent is crucial to suppress the strong interaction between the basic pyridine nitrogen and the acidic silanol groups of the silica, which otherwise causes significant peak tailing.[5][6]
Best For: Separating the target compound from less polar impurities (e.g., starting materials, non-polar side-products).
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Dichloromethane (DCM) / Methanol (MeOH) gradient with 0.5-1% Acetic Acid (AcOH) |
| Loading Technique | Dry Loading (adsorbed onto silica) |
| Detection | TLC with UV visualization (254 nm) |
Step-by-Step Protocol (NPC):
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or 99:1 DCM:MeOH). Pour this into the column and allow it to pack under gravity or gentle pressure.
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material (1g) in a minimal amount of a suitable solvent (e.g., Methanol).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. This ensures the sample is introduced to the column in a concentrated band.
-
-
Column Loading: Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance of the bed.
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 99:1 DCM:MeOH + 1% AcOH).
-
Collect fractions (e.g., 10-20 mL) systematically.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of Methanol (e.g., to 98:2, 95:5 DCM:MeOH). This gradient elution helps to first wash off non-polar impurities and then elute the target compound with good resolution.
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate.
-
Develop the TLC plate in a solvent system that gives the target compound an Rf value of ~0.3-0.4 (e.g., 90:10 DCM:MeOH + 1% AcOH).
-
Visualize the spots under a UV lamp.
-
-
Pooling and Evaporation: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure to yield the purified solid.
Protocol 2: Reversed-Phase Flash Chromatography (RPC)
Principle: RPC uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile).[7][8] Retention is based on hydrophobic interactions. Polar compounds elute first. To retain our moderately polar target molecule, the mobile phase pH must be controlled. Using an acidic mobile phase (e.g., with 0.1% TFA or formic acid) protonates the pyridine nitrogen, but more importantly, keeps the carboxylic acid in its neutral, more hydrophobic form, thereby increasing retention on the C18 phase.[9]
Best For: Separating the target compound from more polar impurities or water-soluble byproducts.
| Parameter | Recommendation |
| Stationary Phase | C18-functionalized Silica Gel |
| Mobile Phase (Eluent) | Water / Acetonitrile (ACN) gradient, both containing 0.1% Trifluoroacetic Acid (TFA) |
| Loading Technique | Wet Loading (dissolved in minimal mobile phase or DMSO) |
| Detection | HPLC-UV or TLC (if using RP-TLC plates) |
Step-by-Step Protocol (RPC):
-
Column Equilibration: Wash and equilibrate the C18 column with the final mobile phase (e.g., 95:5 Water:ACN + 0.1% TFA), followed by the initial mobile phase (e.g., 5:95 Water:ACN + 0.1% TFA).
-
Sample Preparation: Dissolve the crude material in a minimal volume of the initial mobile phase or a strong solvent like DMSO. If using DMSO, ensure the injection volume is small to prevent solvent effects.
-
Column Loading: Inject the dissolved sample onto the top of the equilibrated C18 column.
-
Elution:
-
Start eluting with a high concentration of the polar solvent (e.g., 95:5 Water:ACN + 0.1% TFA). This will elute very polar impurities.
-
Gradually decrease the polarity by increasing the percentage of Acetonitrile (e.g., to 80:20, 50:50 Water:ACN).
-
Collect fractions throughout the gradient.
-
-
Fraction Analysis: Analyze fractions using RP-HPLC. Collect a small aliquot from each fraction, dilute if necessary, and inject into an analytical RP-HPLC system.
-
Pooling and Solvent Removal: Combine the pure fractions. Removing water/ACN mixtures with TFA can be challenging. A common method is to evaporate the ACN, basify the aqueous remainder with NaHCO₃, extract the product into an organic solvent like ethyl acetate, dry, and then evaporate the organic solvent.
Protocol 3: Mixed-Mode or Ion-Exchange Chromatography (IEX)
Principle: This advanced technique leverages the zwitterionic properties of the analyte for highly selective separation.[10] A mixed-mode stationary phase possesses both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) characteristics.[1][11] Separation is achieved by manipulating both hydrophobic interactions and ionic interactions through careful control of mobile phase pH and ionic strength.[3]
Best For: Complex mixtures, separation of isomers, or removing impurities with similar polarity but different charge states.
| Parameter | Recommendation |
| Stationary Phase | Mixed-Mode Cation-Exchange (e.g., Primesep 100, Coresep 100) or a dedicated cation-exchange resin.[3][11] |
| Mobile Phase (Eluent) | Acetonitrile / Aqueous buffer (e.g., Ammonium Formate) gradient. |
| Loading Technique | Wet Loading (dissolved in mobile phase). |
| Detection | HPLC-UV/MS. |
Step-by-Step Protocol (IEX):
-
Column Equilibration: Equilibrate the column with the starting mobile phase (e.g., 80% ACN, 20% 10mM Ammonium Formate, pH 3.0) until the baseline is stable.
-
Sample Preparation: Dissolve the crude material in the initial mobile phase. Filter through a 0.45 µm syringe filter to remove particulates.
-
Column Loading: Inject the filtered sample onto the column.
-
Elution (Salt Gradient):
-
Maintain a constant organic percentage (e.g., 80% ACN).
-
Apply a salt gradient by gradually increasing the concentration of the ammonium formate buffer (e.g., from 10mM to 100mM) over the course of the run.
-
The increasing ionic strength of the buffer will compete with the analyte for the ion-exchange sites, eluting the compound from the column.
-
-
Fraction Analysis: Use analytical HPLC-MS to identify fractions containing the pure compound. The mass spectrometer provides definitive identification.
-
Desalting and Isolation: Combine the pure fractions. The product is now in a solution containing a non-volatile salt. Desalting is required. This can be achieved by a subsequent reversed-phase step using a volatile buffer (like ammonium acetate) or by liquid-liquid extraction after pH adjustment.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Peak Tailing (NPC) | Strong interaction of basic pyridine with acidic silanol groups on silica.[5] | Ensure 0.5-1% of a weak acid (Acetic Acid, Formic Acid) is present in the mobile phase to suppress this interaction.[6] |
| Poor Resolution | Incorrect mobile phase polarity; column overloading. | Perform thorough TLC or analytical HPLC scouting to find the optimal solvent system. Reduce the amount of crude material loaded onto the column. Use a shallower gradient. |
| Low Recovery | Irreversible binding to the stationary phase; compound instability. | For NPC, if the compound is strongly binding, switch to a more polar eluent or consider a different technique like RPC. Ensure the mobile phase pH is compatible with the compound's stability. |
| Compound Won't Elute (NPC) | Compound is too polar for the selected mobile phase range. | Increase the percentage of the polar solvent (Methanol) significantly, up to 20% or more. If this fails, RPC is a better choice. |
| Compound Won't Retain (RPC) | Compound is too polar for RPC; incorrect mobile phase pH. | Ensure the mobile phase is acidic (pH 2-3) to protonate the carboxylic acid. If retention is still poor, HILIC or NPC are more suitable techniques.[12][13] |
Conclusion
The purification of this compound is readily achievable with a well-planned chromatographic strategy. The choice between Normal-Phase, Reversed-Phase, and Mixed-Mode chromatography should be dictated by a preliminary analysis of the crude mixture's impurity profile. By understanding the amphoteric nature of the target molecule and carefully controlling mobile phase composition—particularly pH and ionic strength—researchers can achieve high purity and yield, facilitating successful outcomes in drug discovery and development.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Zwitterionic ion-exchangers in ion chromatography: A review of recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 12. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 13. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
Comprehensive Analytical Strategies for the Characterization of 2-(6-Methoxypyridin-2-yl)acetic acid
Introduction
2-(6-Methoxypyridin-2-yl)acetic acid is a key heterocyclic organic compound with significant applications in pharmaceutical research and development. As an important building block in the synthesis of various active pharmaceutical ingredients (APIs), its purity, identity, and stability are of paramount importance. This application note provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, ensuring its quality and suitability for its intended purpose. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols.
The structural integrity and purity of this compound directly impact the safety and efficacy of the final drug product. Therefore, a robust analytical workflow is essential to identify and quantify the main component, as well as any potential process-related impurities or degradation products. This guide will cover a suite of analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification, and thermal analysis (DSC/TGA) to assess its physicochemical properties. Each section will provide not only a step-by-step protocol but also the scientific rationale behind the chosen parameters, in line with international regulatory standards such as those from the International Council for Harmonisation (ICH).[1][2][3]
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | [4][5] |
| Molecular Weight | 167.16 g/mol | [4][5] |
| Appearance | Solid | |
| Boiling Point | 294.5 °C at 760 mmHg |
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are central to assessing the purity of this compound and identifying any potential impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of the compound and for the separation and quantification of non-volatile impurities. The method's validation should be performed in accordance with ICH Q2(R1) guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[1][2][3]
The selection of a C18 column is based on its versatility and excellent resolving power for a wide range of organic molecules. A gradient elution is chosen to ensure the separation of impurities with varying polarities that may be present, from polar starting materials to less polar byproducts. The mobile phase, consisting of an acidic buffer and an organic modifier (acetonitrile), is designed to achieve good peak shape and resolution for the acidic analyte. The UV detection wavelength is selected based on the chromophoric nature of the pyridine ring, ensuring high sensitivity.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method development and validation.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify any impurities against a reference standard or by using relative response factors if known.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis process, such as residual solvents or starting materials.
A derivatization step is often necessary for polar, non-volatile compounds like carboxylic acids to increase their volatility and thermal stability for GC analysis. Silylation with a reagent like BSTFA is a common and effective method. The choice of a mid-polarity capillary column (e.g., DB-5ms) provides good separation for a wide range of derivatized organic compounds. Mass spectrometry detection offers high selectivity and sensitivity, allowing for the confident identification of impurities based on their mass spectra.
-
Instrumentation: A GC system coupled with a mass spectrometer (quadrupole or ion trap).
-
Derivatization:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine (as a catalyst).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify impurities using an internal standard method if required.
-
Spectroscopic Analysis: Structural Elucidation and Functional Group Identification
Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
The chemical shifts and coupling patterns in the ¹H NMR spectrum provide detailed information about the protons on the pyridine ring and the acetic acid side chain. The downfield chemical shifts of the pyridine protons are characteristic of aromatic systems containing a heteroatom. In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms provide a map of the carbon skeleton, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield position. Two-dimensional NMR techniques like COSY and HSQC can be employed for unambiguous assignment of all proton and carbon signals, especially in the case of complex impurity profiles.[6][7][8]
NMR Analysis Workflow
Caption: Workflow for NMR-based structural analysis.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
Data Processing and Interpretation:
-
Process the raw data (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze chemical shifts and coupling constants to assign the structure.
-
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
-
~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~7.7 ppm (t, 1H): Proton at C4 of the pyridine ring.
-
~7.2 ppm (d, 1H): Proton at C3 or C5 of the pyridine ring.
-
~6.9 ppm (d, 1H): Proton at C3 or C5 of the pyridine ring.
-
~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).
-
~3.7 ppm (s, 2H): Methylene protons (-CH₂-).
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
-
~172 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~163 ppm: Carbon at C6 of the pyridine ring (attached to -OCH₃).
-
~155 ppm: Carbon at C2 of the pyridine ring (attached to -CH₂COOH).
-
~139 ppm: Carbon at C4 of the pyridine ring.
-
~115 ppm: Carbon at C3 or C5 of the pyridine ring.
-
~109 ppm: Carbon at C3 or C5 of the pyridine ring.
-
~53 ppm: Methoxy carbon (-OCH₃).
-
~43 ppm: Methylene carbon (-CH₂-).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as vibrations associated with the aromatic pyridine ring and the methoxy group. These characteristic bands provide a molecular fingerprint that can be used for identification and to confirm the presence of key functional groups.
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Expected Characteristic FT-IR Absorption Bands:
-
3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1600, 1570, 1470 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1030 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.
Thermal Analysis: Physicochemical Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties and stability of the compound.[9][10][11]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and to detect any polymorphic transitions.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to assess the thermal stability and decomposition profile of the compound.
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
DSC Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25 °C to 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
TGA Protocol:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
DSC: Determine the onset and peak temperatures of the melting endotherm.
-
TGA: Determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.
-
Potential Impurities
A thorough understanding of the synthetic route is crucial for identifying potential impurities. Common impurities in the synthesis of pyridine derivatives may include starting materials, reagents, intermediates, and byproducts from side reactions.[12] For this compound, potential impurities could include:
-
Starting materials: e.g., 2-chloro-6-methoxypyridine.
-
Positional isomers: e.g., 2-(4-methoxypyridin-2-yl)acetic acid.
-
Over-alkylation or -methoxylation products.
-
Hydrolysis products of intermediates.
The developed analytical methods, particularly HPLC and GC-MS, should be capable of separating and detecting these potential impurities.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the complete characterization of this compound. The combination of chromatographic, spectroscopic, and thermal analysis techniques ensures the unambiguous identification, purity assessment, and stability evaluation of this important pharmaceutical intermediate. Adherence to these protocols and the principles of method validation will guarantee the generation of reliable and accurate data, which is essential for regulatory compliance and the successful development of safe and effective drug products.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. actascientific.com [actascientific.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 6. rsc.org [rsc.org]
- 7. Rapid quantitative 1H–13C two-dimensional NMR with high precision - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hmdb.ca [hmdb.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Spectroscopy, Computational, Thermal Analysis and Biological Activity of Some Orotic Acid Complexes [scirp.org]
- 12. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
Application Notes and Protocols for the Solid-Phase Synthesis of 2-(6-Methoxypyridin-2-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of 2-(6-Methoxypyridin-2-yl)acetic Acid in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its ability to engage in critical biological interactions.[1][2][3][4][5] The strategic incorporation of substituted pyridines, such as this compound, into small molecule libraries offers a pathway to novel chemical entities with modulated pharmacokinetic and pharmacodynamic profiles.[3][4] This building block presents a unique combination of a nucleophilic pyridine core and a versatile carboxylic acid handle, making it an ideal candidate for solid-phase synthesis (SPS). The solid-phase approach facilitates the rapid and efficient generation of compound libraries, a critical component of modern drug discovery pipelines.[6][7][8][9] By immobilizing this compound onto a solid support, researchers can readily explore a diverse chemical space through subsequent derivatization, streamlining the path to new lead compounds.
These application notes provide a comprehensive guide to the effective utilization of this compound in solid-phase synthesis, from resin selection and immobilization to on-resin modification and final cleavage. The protocols are designed to be robust and adaptable, empowering researchers to harness the full potential of this valuable building block.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | N/A |
| Molecular Weight | 167.16 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | N/A |
Safety Precautions:
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Part 1: Immobilization of this compound on Solid Support
The foundational step in the solid-phase synthesis of derivatives of this compound is its covalent attachment to an insoluble polymeric support. The choice of resin is critical and depends on the desired C-terminal functionality of the final product and the overall synthetic strategy. For applications requiring a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are excellent choices.[10]
Workflow for Immobilization:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]
- 7. Solid phase synthesis of mixture-based acyclic and heterocyclic small molecule combinatorial libraries from resin-bound polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Solid phase synthesis of heterocycles by cyclization/cleavage methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
Introduction: The Strategic Importance of 2-(6-Methoxypyridin-2-yl)acetic Acid in Synthetic Chemistry
An In-Depth Technical Guide to the Derivatization of the Carboxylic Acid Group of 2-(6-Methoxypyridin-2-yl)acetic Acid
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a pyridine ring, a methoxy group, and a reactive carboxylic acid moiety, offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities.[1][4] The strategic derivatization of its carboxylic acid group is a fundamental step in molecular elaboration, enabling the formation of esters, amides, and other functional groups that can modulate a compound's physicochemical properties, such as solubility, stability, and bioavailability, as well as its interaction with biological targets.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of this key intermediate. We will delve into the mechanistic principles behind common transformations, present detailed, field-proven protocols for esterification and amidation, and offer insights into the rationale for selecting specific reagents and conditions.
Core Principles of Carboxylic Acid Activation
The carboxylic acid group, while acidic, is not inherently reactive towards nucleophiles like alcohols or amines under neutral conditions. The hydroxyl (-OH) portion is a poor leaving group. Therefore, derivatization strategies universally rely on an initial "activation" step. This process converts the hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Application Protocol 1: Amide Bond Formation via Peptide Coupling Reagents
Amide synthesis is arguably the most common derivatization, central to the construction of peptidomimetics and other bioactive molecules. Modern peptide coupling reagents offer high efficiency, fast reaction times, and minimal side reactions, particularly the suppression of racemization.[5][6] Aminium/uronium salt-based reagents like HATU are exceptionally effective.[5][6]
Mechanism Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is rapidly displaced by the amine nucleophile to form the stable amide bond. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and deprotonate the amine, enhancing its nucleophilicity.
// Nodes Start [label="Starting Materials:\n- Carboxylic Acid (1 eq)\n- Amine (1.1 eq)\n- HATU (1.1 eq)\n- DIPEA (2.0 eq)\n- Anhydrous DMF", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Dissolve carboxylic acid\nand HATU in DMF.\nStir for 5-10 min at 0 °C.", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Add DIPEA, followed by\nthe amine solution.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Allow reaction to warm to\nroom temperature.\nMonitor by TLC/LC-MS (1-4 h).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Quench with water.\nPerform aqueous work-up\n(e.g., EtOAc extraction).", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Purify by column\nchromatography or\nrecrystallization.", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Step1; Step1 -> Step2 [label="Activation"]; Step2 -> Step3 [label="Nucleophilic Attack"]; Step3 -> Step4 [label="Reaction Completion"]; Step4 -> End; } Caption: Workflow for HATU-mediated amide coupling.
Detailed Step-by-Step Protocol: Synthesis of N-Benzyl-2-(6-methoxypyridin-2-yl)acetamide
Materials:
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add this compound (e.g., 167 mg, 1.0 mmol) and HATU (e.g., 418 mg, 1.1 mmol).
-
Dissolution: Add anhydrous DMF (5 mL) and stir the solution at 0 °C (ice bath) for 10 minutes. This pre-activation step is critical for forming the active ester.
-
Addition of Reagents: Add DIPEA (e.g., 0.35 mL, 2.0 mmol) to the solution, followed by the dropwise addition of benzylamine (e.g., 0.12 mL, 1.1 mmol).
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (25 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-(6-methoxypyridin-2-yl)acetamide.
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | High efficiency, low racemization, forms a highly reactive intermediate.[5][6] |
| Base | DIPEA | Non-nucleophilic; prevents unwanted side reactions and neutralizes acids. |
| Solvent | Anhydrous DMF | Excellent solvent for all reactants; must be anhydrous to prevent hydrolysis. |
| Stoichiometry | Slight excess of amine & HATU | Ensures complete consumption of the starting carboxylic acid. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic activation step; RT allows for completion. |
Application Protocol 2: Ester Formation via Fischer Esterification
Fischer esterification is a classic, acid-catalyzed method for producing esters from carboxylic acids and alcohols.[7] It is an equilibrium process that is cost-effective and straightforward, making it ideal for synthesizing simple alkyl esters, such as methyl or ethyl esters.
Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[7] This protonation significantly increases the electrophilicity of the carbonyl carbon. The alcohol, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. To drive the equilibrium towards the product, the alcohol is typically used in large excess (as the solvent) and/or water is removed as it is formed.[7]
// Nodes A [label="Carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Protonated\nCarbonyl", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Tetrahedral\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Protonated\nEster", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Ester Product", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels node [style=invis, fontcolor="#202124", shape=plaintext]; L1 [label="+ H⁺\n- H⁺"]; L2 [label="+ R'OH"]; L3 [label="Proton\nTransfer"]; L4 [label="- H₂O"]; L5 [label="- H⁺"];
// Edges A -> L1 [dir=none, style=invis]; L1 -> B [dir=none, style=invis]; edge [dir=both, arrowhead=normal, arrowtail=normal]; A -> B; B -> C; C -> D; D -> E;
// Edge Labels B -> C [label="+ R'OH"]; C -> D [label="- H₂O"]; D -> E [label="- H⁺"]; } Caption: Simplified mechanism of Fischer Esterification.
Detailed Step-by-Step Protocol: Synthesis of Methyl 2-(6-methoxypyridin-2-yl)acetate
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (e.g., 1.67 g, 10.0 mmol) in anhydrous methanol (50 mL). The large excess of methanol serves as both solvent and reagent, driving the equilibrium forward.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.2 mL, ~3-4 drops) to the solution while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.
-
Cooling and Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold saturated aqueous NaHCO₃ (100 mL) to neutralize the sulfuric acid catalyst. Caution: This will cause effervescence (CO₂ evolution).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid is often of high purity. If necessary, further purification can be achieved via flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Concentrated H₂SO₄ | Strong acid required to protonate the carbonyl, initiating the reaction.[7] |
| Alcohol | Methanol (large excess) | Acts as both nucleophile and solvent, pushing the equilibrium to the product side. |
| Solvent | Methanol | As above. |
| Temperature | Reflux (~65 °C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Work-up | NaHCO₃ quench | Neutralizes the strong acid catalyst, making the product safe to handle and isolate. |
Conclusion
The derivatization of the carboxylic acid group of this compound is a critical transformation for synthesizing novel compounds for drug discovery and materials science. By understanding the underlying mechanisms, researchers can select the most appropriate method for their specific synthetic goals. HATU-mediated amidation provides a rapid and high-yielding route to amides with excellent control over side reactions. For the synthesis of simple esters, the classic Fischer esterification remains a robust and economical choice. The protocols detailed herein offer reliable and reproducible methods for achieving these essential chemical modifications.
References
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(6-Methoxypyridin-2-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(6-Methoxypyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed experimental protocols, and comparative data to help optimize this crucial synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] The most robust and scalable approach for this synthesis is the malonic ester synthesis, starting from 2-chloro-6-methoxypyridine, followed by hydrolysis and decarboxylation. An alternative route involves the hydrolysis of 2-(6-methoxypyridin-2-yl)acetonitrile. This guide will focus on the malonic ester pathway and also address the final hydrolysis step common to both routes.
Q1: What is the most reliable synthetic route to obtain this compound with high yield and purity?
A1: The malonic ester synthesis is a highly effective and well-established method for the synthesis of carboxylic acids from alkyl halides.[3][4] In the context of this compound, this route offers a controlled, multi-step process that is generally high-yielding. The key steps are:
-
Alkylation: Reaction of 2-chloro-6-methoxypyridine with diethyl malonate in the presence of a strong base to form diethyl (6-methoxypyridin-2-yl)malonate.
-
Hydrolysis (Saponification): Conversion of the diester to a dicarboxylic acid salt using a base.
-
Decarboxylation: Removal of one of the carboxylic acid groups upon acidification and heating to yield the final product.
This method is generally preferred over routes that may involve more hazardous reagents or less stable intermediates.
Q2: My initial alkylation of 2-chloro-6-methoxypyridine with diethyl malonate is showing low conversion. What are the likely causes and how can I improve the yield?
A2: Low conversion in the first step of the malonic ester synthesis is a common hurdle.[5] The primary reasons often revolve around the deprotonation of diethyl malonate and the subsequent nucleophilic substitution.
Troubleshooting Low Alkylation Yield:
-
Insufficient or Degraded Base: The base must be strong enough to fully deprotonate diethyl malonate (pKa ≈ 13). Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly used.[4] Alkoxide bases are particularly susceptible to moisture, which will quench the base and prevent the formation of the required enolate.
-
Solution: Use freshly prepared or properly stored anhydrous base. Ensure your solvent (e.g., ethanol for NaOEt, THF or DMF for NaH) is absolutely dry. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
-
Incorrect Stoichiometry: At least one full equivalent of the base is necessary to ensure complete conversion of the diethyl malonate to its enolate form.[5]
-
Solution: Carefully check the molar equivalents of your reagents. A slight excess of diethyl malonate can sometimes be used to ensure the complete consumption of the 2-chloro-6-methoxypyridine.
-
-
Low Reaction Temperature: While the deprotonation is often performed at 0 °C to room temperature, the subsequent alkylation may require heating to proceed at a reasonable rate.
-
Solution: After the addition of 2-chloro-6-methoxypyridine, slowly increase the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). A reaction temperature of 80°C has been shown to be effective for a similar substrate.[1]
-
Q3: I am observing the formation of significant byproducts during the alkylation step. What are these and how can I minimize them?
A3: The main byproduct in malonic ester synthesis is often the dialkylated product. While less common with aryl halides compared to alkyl halides, other side reactions can occur.
Minimizing Byproduct Formation:
-
Dialkylation: This occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the electrophile.[5]
-
Solution: To favor mono-alkylation, slowly add the 2-chloro-6-methoxypyridine to the pre-formed enolate of diethyl malonate. This ensures that the concentration of the electrophile is kept low at any given time. Using a slight excess of the malonic ester can also help.
-
-
Hydrolysis of the Ester: If there is any moisture present, the base can catalyze the hydrolysis of the diethyl malonate, reducing the amount of available nucleophile.[5]
-
Solution: As mentioned previously, maintaining strictly anhydrous conditions is critical.
-
Q4: The hydrolysis and decarboxylation steps are not proceeding to completion, or I am seeing product degradation. How can I optimize this final stage?
A4: The final two steps, saponification and decarboxylation, are critical for obtaining the pure target compound. Incomplete reactions or side reactions can significantly lower the yield.
Optimizing Hydrolysis and Decarboxylation:
-
Incomplete Hydrolysis: The saponification of the sterically hindered diester can be slow.
-
Solution: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. Heating under reflux is typically required to drive the reaction to completion. Monitor the reaction by TLC until the starting diester is no longer visible.
-
-
Incomplete Decarboxylation: The removal of CO2 from the malonic acid intermediate requires heat.[6]
-
Solution: After acidification of the hydrolyzed product, ensure the mixture is heated sufficiently to drive off CO2. Temperatures around 100-160 °C are often effective.[7] The evolution of gas should be visually monitored.
-
-
Product Degradation: Pyridine carboxylic acids can be susceptible to decarboxylation at the 2-position if overheated.
-
Solution: Carefully control the temperature during the decarboxylation step. Once the evolution of CO2 has ceased, do not continue to heat the reaction mixture for an extended period.
-
Q5: Can I synthesize this compound from 2-(6-Methoxypyridin-2-yl)acetonitrile? What are the key considerations for this hydrolysis?
A5: Yes, the hydrolysis of the corresponding acetonitrile is a viable alternative route.[8] This can be achieved under either acidic or basic conditions.[9][10]
Key Considerations for Nitrile Hydrolysis:
-
Acid Hydrolysis: Heating the nitrile with a dilute acid like hydrochloric or sulfuric acid will produce the carboxylic acid and an ammonium salt.[9]
-
Optimization: The reaction often requires prolonged heating under reflux. The concentration of the acid can be optimized to improve the reaction rate, but overly harsh conditions can lead to degradation.
-
-
Alkaline Hydrolysis: Refluxing with an aqueous base (e.g., NaOH) will initially form the carboxylate salt and ammonia.[11]
-
Optimization: After the hydrolysis is complete, the reaction mixture must be acidified with a strong acid to protonate the carboxylate and precipitate the final product.[9]
-
Experimental Protocols
Protocol 1: Synthesis of Diethyl (6-methoxypyridin-2-yl)malonate
-
Under an inert atmosphere (N2 or Ar), add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) to anhydrous THF at 0 °C.
-
Slowly add diethyl malonate (1.1 eq.) dropwise to the suspension.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of 2-chloro-6-methoxypyridine (1.0 eq.) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 16-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and carefully quench with cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Hydrolysis and Decarboxylation to this compound
-
Dissolve the purified diethyl (6-methoxypyridin-2-yl)malonate in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 eq.) and heat the mixture to reflux for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to pH 2-3.
-
Heat the acidified solution to 100-120 °C until the evolution of CO2 ceases.
-
Cool the solution in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Alkylation Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | Strong enough to completely deprotonate diethyl malonate.[4] |
| Alkylation Solvent | Anhydrous THF or DMF (for NaH), Anhydrous Ethanol (for NaOEt) | Must be anhydrous to prevent quenching of the base. |
| Alkylation Temperature | 0 °C to reflux (approx. 80 °C) | Initial deprotonation at lower temperature, followed by heating for substitution. |
| Hydrolysis Reagent | Aqueous NaOH or KOH (2.5 eq.) | Ensures complete saponification of the diester. |
| Decarboxylation Temp. | 100-160 °C | Sufficient thermal energy to promote the loss of CO2.[7] |
Visual Workflow and Logic Diagrams
Synthetic Pathway via Malonic Ester Synthesis
References
- 1. Diethyl 2-(6-Methoxy-3-nitropyridin-2-yl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Question: How can you prepare acetic acid from acetonitrile? | Filo [askfilo.com]
- 10. brainly.in [brainly.in]
- 11. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(6-Methoxypyridin-2-yl)acetic Acid
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-methoxypyridin-2-yl)acetic acid. Our focus is on anticipating and resolving common challenges related to impurities, reaction optimization, and product purification.
I. Understanding the Synthetic Landscape and Potential Pitfalls
The synthesis of this compound can be approached through several routes, each with its own set of potential impurities. Understanding the origin of these impurities is crucial for developing effective control and purification strategies. Below, we dissect the most common synthetic pathways and their associated challenges.
Diagram: Common Synthetic Routes and Impurity Formation
Caption: Common synthetic routes to this compound and points of impurity formation.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction starting from 2-chloro-6-methoxypyridine is sluggish and the final product is contaminated with the starting material. What can I do?
A1: This is a common issue related to the nucleophilic aromatic substitution (SNAr) reaction. The reactivity of 2-chloro-6-methoxypyridine can be influenced by several factors.
-
Causality: The pyridine ring is electron-deficient, which facilitates SNAr, but the methoxy group is electron-donating, which can somewhat deactivate the ring towards nucleophilic attack compared to an unsubstituted chloropyridine. The choice of nucleophile for introducing the two-carbon side chain is critical.
-
Troubleshooting:
-
Choice of Nucleophile: If you are using a malonic ester synthesis, ensure your base (e.g., sodium ethoxide, sodium hydride) is fresh and moisture-free to generate the enolate effectively.
-
Reaction Conditions: Consider increasing the reaction temperature. SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can sometimes be beneficial in driving these reactions to completion.
-
Catalysis: In some cases, palladium-catalyzed cross-coupling reactions can be more efficient than SNAr for forming the C-C bond. For instance, using a reagent like ethyl 2-bromoacetate with a suitable palladium catalyst and ligand could be an alternative.
-
-
Purification: If you have a mixture of the product and starting material, a careful column chromatography on silica gel can be effective. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one should allow for good separation.
Q2: I've synthesized my target compound, but I'm seeing a persistent impurity with a mass corresponding to the loss of a methyl group. What is this and how can I avoid it?
A2: This impurity is likely 2-(6-hydroxypyridin-2-yl)acetic acid .
-
Formation Mechanism: The methoxy group on the pyridine ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, and at elevated temperatures. This is a known demethylation reaction for methoxypyridines.
-
Preventative Measures:
-
Control pH: During work-up and purification, avoid prolonged exposure to strong acids or bases. If an acidic or basic hydrolysis step is necessary (e.g., in the malonic ester or nitrile hydrolysis routes), use the mildest conditions possible (e.g., lower temperature, shorter reaction time).
-
Alternative Reagents: For ester hydrolysis, consider using enzymatic hydrolysis or milder reagents like lithium hydroxide in a THF/water mixture at room temperature.
-
-
Purification: The hydroxyl group makes this impurity significantly more polar than the desired product. It can often be removed by recrystallization or by washing an organic solution of the product with a mildly basic aqueous solution (e.g., dilute sodium bicarbonate), which will deprotonate the phenolic hydroxyl and extract it into the aqueous phase.
Q3: My synthesis involves the hydrolysis of 2-(6-methoxypyridin-2-yl)acetonitrile. My NMR spectrum shows signals consistent with an amide. How do I drive the reaction to the carboxylic acid?
A3: The impurity is 2-(6-methoxypyridin-2-yl)acetamide , which is the intermediate in the hydrolysis of the nitrile.
-
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis will result in the presence of this amide in your final product.
-
Troubleshooting:
-
Reaction Conditions: To ensure complete hydrolysis, you may need to increase the reaction time, temperature, or the concentration of the acid or base.
-
Choice of Hydrolysis Conditions: Basic hydrolysis (e.g., with NaOH or KOH in aqueous ethanol) followed by acidic work-up is often effective. For acid hydrolysis, a mixture of sulfuric acid and water or concentrated HCl can be used, often at reflux temperatures.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the amide intermediate before working up the reaction.
-
-
Purification: The amide is generally less polar than the carboxylic acid. A pH-based extraction can be very effective for separation. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium carbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral amide will remain in the organic layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid.
Q4: I am considering a synthesis route starting from 2-methyl-6-methoxypyridine. What are the potential pitfalls and likely impurities?
A4: This route typically involves the functionalization of the methyl group, for example, through radical halogenation followed by cyanation and then hydrolysis, or by direct oxidation.
-
Potential Impurities:
-
Unreacted 2-methyl-6-methoxypyridine: Incomplete initial functionalization of the methyl group.
-
Over-oxidation Products: If using strong oxidizing agents to introduce the carboxylic acid functionality, you risk over-oxidation to form 6-methoxypyridine-2-carboxylic acid . The reactivity of the methyl group can be increased by the pyridine ring.[1]
-
Dimeric Impurities: Radical reactions on the methyl group can sometimes lead to the formation of dimeric species.
-
-
Control Strategies:
-
Stepwise Functionalization: A more controlled approach is often a multi-step sequence, such as bromination of the methyl group with N-bromosuccinimide (NBS), followed by displacement with cyanide, and then hydrolysis of the resulting nitrile. This avoids the use of strong oxidizing agents directly on the methyl group.
-
Careful Control of Oxidation: If direct oxidation is attempted, careful selection of the oxidizing agent and control of stoichiometry and temperature are crucial to minimize the formation of the pyridine-2-carboxylic acid.
-
III. Analytical Protocols and Data
General HPLC Method for Purity Assessment
A robust reverse-phase HPLC method is essential for monitoring reaction progress and assessing the purity of the final product.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
This is a general starting method and may require optimization for your specific impurity profile.
Typical Impurity Profile and Relative Retention Times
| Compound | Likely Route of Formation | Expected Relative Retention Time (RRT) |
| 2-(6-Hydroxypyridin-2-yl)acetic acid | A, B | < 1.0 (more polar) |
| 2-(6-Methoxypyridin-2-yl)acetamide | B | Slightly > 1.0 |
| 2-Chloro-6-methoxypyridine | A | > 1.0 (less polar) |
| 2-Methyl-6-methoxypyridine | B | > 1.0 (less polar) |
| 6-Methoxypyridine-2-carboxylic acid | B | < 1.0 (more polar) |
IV. References
-
Mennickent, S., de Diego, M., Liser, B., & Trujillo, L. (2018). STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS. Journal of the Chilean Chemical Society. --INVALID-LINK--
-
Yugay, O. K., Mikhailovskaya, T. P., Sembaev, D. Kh., & Vorobyev, P. B. (2004). About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound hydrochloride. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-Amino-6-methoxypyridine synthesis. Retrieved from --INVALID-LINK--
-
Ambeed. (n.d.). 1803566-68-8|this compound hydrochloride. Retrieved from --INVALID-LINK--
-
PrepChem.com. (n.d.). Synthesis of 2-(6-Chloro-2-pyridyl)acetic acid, hydrazide. Retrieved from --INVALID-LINK--
References
Methods for removing byproducts from 2-(6-Methoxypyridin-2-yl)acetic acid reactions
Welcome to the technical support center for the synthesis and purification of 2-(6-Methoxypyridin-2-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to byproduct formation during synthesis. Here, we provide in-depth, experience-driven advice to help you optimize your reaction outcomes and achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what byproducts should I anticipate?
The most prevalent and scalable synthesis typically involves the hydrolysis of 2-cyano-6-methoxypyridine (or 2-(6-methoxypyridin-2-yl)acetonitrile). This reaction can be performed under acidic or basic conditions.
-
Common Byproducts from Nitrile Hydrolysis:
-
Unreacted Starting Material: 2-cyano-6-methoxypyridine. This is often due to incomplete reaction kinetics, insufficient heating, or inadequate reaction time.
-
Amide Intermediate: 2-(6-Methoxypyridin-2-yl)acetamide. This is a result of partial hydrolysis of the nitrile group. It is often the most common and challenging impurity to remove due to its similar polarity to the final product.
-
Decarboxylation Product: 6-methoxy-2-picoline. This can occur if the reaction is subjected to excessive heat, particularly under harsh acidic conditions.
-
Q2: My initial workup leaves an oily crude product. What's the best first step for purification?
An oily crude product often indicates the presence of residual solvents or non-polar byproducts. An acid-base extraction is an excellent initial purification step. Because your target compound is a carboxylic acid, you can selectively extract it into an aqueous basic solution, leaving non-acidic impurities in the organic layer.
Q3: How can I effectively monitor the progress of my reaction to minimize byproduct formation?
Thin Layer Chromatography (TLC) is an indispensable tool. Develop a TLC system that provides good separation between your starting material, the intermediate amide, and the final carboxylic acid product. A typical mobile phase could be a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to ensure the carboxylic acid spots cleanly. By monitoring the disappearance of the starting material and the formation of the product, you can determine the optimal reaction time and avoid excessive heating that could lead to degradation.
Troubleshooting Guides for Byproduct Removal
This section provides detailed protocols for removing specific, challenging impurities. The choice of method depends on the nature and quantity of the byproduct.
Guide 1: Removing the Amide Byproduct (2-(6-Methoxypyridin-2-yl)acetamide)
The amide byproduct is structurally very similar to the desired carboxylic acid, making separation difficult. A combination of techniques is often most effective.
This method leverages subtle differences in solubility between the acid and the amide. The choice of solvent is critical.
Protocol: Step-by-Step Recrystallization
-
Solvent Screening: Test the solubility of your crude mixture in various solvents at room temperature and at reflux. Ideal solvents will fully dissolve the product at high temperatures but show poor solubility at low temperatures. A table of potential solvent systems is provided below.
-
Dissolution: Dissolve the crude solid in a minimum amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Purity Check: Analyze the purified crystals and the mother liquor by TLC or HPLC to assess the efficiency of the separation.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Isopropanol/Water | The acid may be less soluble in this polar mixture than the amide. |
| Ethyl Acetate/Hexane | Good for compounds of intermediate polarity. |
| Toluene | Can provide good discrimination based on polarity and crystal packing. |
When recrystallization is ineffective, flash column chromatography is the most reliable method for separating compounds with similar polarities.[1]
Protocol: Step-by-Step Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system will give a retention factor (Rf) of ~0.3 for the desired product and show clear separation from the amide byproduct. A gradient elution may be necessary.
-
Column Packing: Pack a silica gel column with the chosen eluent system.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Guide 2: Removing Unreacted Starting Material (2-cyano-6-methoxypyridine)
The nitrile starting material is significantly less polar than the carboxylic acid product, making separation relatively straightforward.
This is the most efficient method for removing non-acidic organic impurities.
Protocol: Step-by-Step Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The carboxylic acid will move to the aqueous layer as its sodium salt, while the nitrile remains in the organic layer.
-
Separation: Separate the aqueous and organic layers. The organic layer containing the nitrile can be discarded.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) until the pH is ~2-3. The carboxylic acid product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove residual salts, and dry thoroughly.
Visualization of Purification Workflow
The following diagram illustrates a general decision-making workflow for purifying the crude product.
Caption: Decision workflow for purification strategy.
References
Stability of 2-(6-Methoxypyridin-2-yl)acetic acid under acidic and basic conditions.
This technical support guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-(6-Methoxypyridin-2-yl)acetic acid. The focus of this document is to elucidate the stability of this compound under acidic and basic stress conditions, a critical aspect of preclinical development and formulation studies.
Introduction
Understanding the intrinsic stability of a drug substance is a cornerstone of pharmaceutical development.[1][2] Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[3][4][5] This guide will provide a framework for investigating the stability of this compound, a key intermediate and potential active pharmaceutical ingredient (API). While specific experimental data for this compound is not extensively available in the public domain, this guide presents scientifically grounded protocols and potential degradation pathways based on the chemical nature of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding the stability of this compound under acidic and basic conditions?
A1: The primary stability concerns for this compound revolve around the potential for hydrolysis of the methoxy group and decarboxylation of the acetic acid side chain. The pyridine ring itself is generally stable, but the substituents are susceptible to degradation under pH and temperature stress.
Q2: What are the expected degradation products under acidic and basic stress?
A2: Under acidic conditions, the methoxy group is susceptible to hydrolysis, potentially forming 2-(6-hydroxypyridin-2-yl)acetic acid. Under harsh acidic conditions and elevated temperatures, decarboxylation to yield 6-methoxy-2-methylpyridine is also a possibility.[6] In basic conditions, while the methoxy group is generally more stable, strong basic conditions at high temperatures could also lead to its cleavage. The carboxylic acid group is expected to be stable against decarboxylation under basic conditions.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary recommended technique.[7][8] This method should be capable of separating the parent compound from all potential degradation products. Mass spectrometry (LC-MS) is invaluable for the identification and characterization of unknown degradants.[4]
Q4: How much degradation is targeted in a forced degradation study?
A4: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[3] This level of degradation is sufficient to demonstrate the separation capability of the analytical method and to generate an adequate amount of degradation products for characterization without completely degrading the sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under initial stress conditions. | The compound is highly stable under the applied conditions. | Increase the concentration of the acid or base, elevate the temperature, or extend the duration of the study.[2] It is recommended to proceed in a stepwise manner to avoid excessive degradation. |
| Complete degradation of the compound. | The stress conditions are too harsh. | Reduce the concentration of the acid or base, lower the temperature, or shorten the reaction time. Perform time-point studies to identify the optimal duration. |
| Poor peak shape or resolution in the HPLC chromatogram. | Inappropriate mobile phase or column. The pH of the sample may be affecting the chromatography. | Optimize the mobile phase composition (e.g., pH, organic modifier). Ensure the sample is neutralized before injection.[1] Consider a different column chemistry if necessary. |
| Unexpected peaks in the chromatogram. | Impurities in the starting material, excipients, or secondary degradation products. | Analyze a control sample (time zero) to identify initial impurities. Use LC-MS to identify the mass of the unknown peaks and propose potential structures. |
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting acidic and basic forced degradation studies on this compound. These protocols are designed to be a starting point and may require optimization based on experimental observations.
Acidic Stress Testing
This protocol aims to evaluate the stability of the compound in the presence of a strong acid.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N solution
-
Sodium hydroxide (NaOH), 1N solution (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a small amount of acetonitrile and dilute with water) to prepare a stock solution of 1 mg/mL.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution and an equal volume of 1N HCl.
-
Incubation: Heat the solution at 60°C for 24 hours. It is advisable to take samples at intermediate time points (e.g., 2, 4, 8, 12 hours) to monitor the degradation kinetics.
-
Neutralization: After the desired time point, cool the sample to room temperature and neutralize it with an equivalent amount of 1N NaOH.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
Basic Stress Testing
This protocol is designed to assess the stability of the compound in the presence of a strong base.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1N solution
-
Hydrochloric acid (HCl), 1N solution (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound as described in the acidic stress protocol.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution and an equal volume of 1N NaOH.
-
Incubation: Heat the solution at 60°C for 24 hours, with sampling at intermediate time points.
-
Neutralization: After the desired time point, cool the sample to room temperature and neutralize it with an equivalent amount of 1N HCl.
-
Analysis: Dilute the neutralized sample with the mobile phase for HPLC analysis.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation studies.
Caption: Forced degradation experimental workflow.
Proposed Degradation Pathway
This diagram illustrates a plausible degradation pathway for this compound under acidic conditions.
Caption: Proposed acidic degradation pathway.
Data Presentation
The results of the stability studies should be summarized in a clear and concise table.
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Area of Major Degradant 1 | % Area of Major Degradant 2 | Total Impurities (%) |
| 1N HCl, 60°C | 0 | 100.0 | ND | ND | ND |
| 8 | 92.5 | 5.2 | 1.1 | 7.5 | |
| 24 | 81.3 | 12.8 | 3.5 | 18.7 | |
| 1N NaOH, 60°C | 0 | 100.0 | ND | ND | ND |
| 8 | 98.7 | 0.8 | ND | 1.3 | |
| 24 | 95.2 | 3.1 | ND | 4.8 | |
| ND: Not Detected. The data presented here is for illustrative purposes only and must be confirmed by experimental investigation. |
Conclusion
This technical support guide provides a comprehensive framework for investigating the stability of this compound under acidic and basic conditions. The provided FAQs, troubleshooting guide, and detailed experimental protocols are intended to empower researchers to design and execute robust forced degradation studies. The insights gained from these studies are critical for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product. It is imperative to remember that the proposed degradation pathways are theoretical and require experimental validation through techniques such as LC-MS and NMR for definitive structural elucidation of any observed degradation products.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ijrpp.com [ijrpp.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. STABILITY INDICATING HPLC METHOD FOR QUANTIFICATION OF RISPERIDONE IN TABLETS | Journal of the Chilean Chemical Society [jcchems.com]
Technical Support Center: Degradation Pathways of 2-(6-Methoxypyridin-2-yl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(6-Methoxypyridin-2-yl)acetic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the degradation of this compound. The information herein is designed to help you anticipate and address challenges in your experimental work, ensuring the integrity and accuracy of your results.
I. Understanding the Stability of this compound
Forced degradation studies are a critical component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance.[1] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] This information is vital for developing stability-indicating analytical methods, understanding potential liabilities of the molecule, and informing formulation and packaging decisions.[3][4]
The structure of this compound, featuring a methoxy-substituted pyridine ring and a carboxylic acid moiety, suggests potential susceptibility to several degradation pathways. The electron-donating methoxy group can influence the reactivity of the pyridine ring, while the carboxylic acid group can participate in various reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound?
Based on the functional groups present, the primary degradation pathways to investigate are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: This can occur under acidic or basic conditions. The ester-like methoxy group could potentially be susceptible to hydrolysis, although this is generally less reactive than an ester. The carboxylic acid can influence the molecule's solubility and reactivity at different pH values.
-
Oxidative Degradation: The pyridine ring and the methylene bridge of the acetic acid group are potential sites for oxidation. The presence of a methoxy group can activate the ring towards certain oxidative reactions.
-
Photodegradation: Aromatic systems like the pyridine ring can absorb UV light, leading to photochemical reactions and degradation.
Q2: At what stage of development should I perform forced degradation studies?
It is highly recommended to initiate forced degradation studies before Phase II clinical trials.[2] Early investigation allows for timely improvements to the manufacturing process, selection of appropriate stability-indicating analytical methods, and sufficient time for the identification and characterization of degradation products.[2]
Q3: What is the target degradation percentage I should aim for in my stress studies?
A target degradation of 5-20% is generally considered adequate for validating a chromatographic purity assay and for developing a stability-indicating method.[3][4] Degradation beyond this range may lead to the formation of secondary degradation products that are not relevant to the actual stability of the drug under normal storage conditions.[4]
II. Troubleshooting Guide for Forced Degradation Studies
This section provides practical guidance on common issues encountered during forced degradation studies of this compound.
Hydrolytic Degradation
Issue 1: No significant degradation is observed under acidic or basic conditions.
-
Possible Cause: The stress conditions (temperature, acid/base concentration, time) may not be harsh enough. The pyridine ring can exhibit significant stability.
-
Troubleshooting Steps:
-
Increase Temperature: Elevate the temperature in increments (e.g., from 40°C to 60°C or 80°C). Monitor for degradation at various time points.
-
Increase Acid/Base Concentration: If using 0.1 N HCl or NaOH, consider increasing the concentration to 1 N or higher. However, be cautious of causing overly aggressive degradation that may not be representative of real-world scenarios.
-
Extend Exposure Time: Increase the duration of the study. It's crucial to pull time points to understand the kinetics of the degradation.
-
Issue 2: The compound precipitates out of the solution at a specific pH.
-
Possible Cause: this compound is an acidic compound, and its solubility is pH-dependent. It will likely have lower solubility at acidic pH values where the carboxylic acid is protonated.
-
Troubleshooting Steps:
-
Use a Co-solvent: If the compound is poorly soluble in water, consider using an inert organic co-solvent such as acetonitrile or methanol.[3] Ensure the co-solvent does not react with the compound or interfere with the analysis.
-
Adjust Concentration: Lower the initial concentration of the compound in the solution.
-
Perform the study in a suspension: If solubility remains an issue, the study can be conducted on a suspension, although this can complicate kinetic analysis.
-
Oxidative Degradation
Issue 3: Inconsistent results with hydrogen peroxide (H₂O₂).
-
Possible Cause: The reaction with H₂O₂ can be sensitive to trace metal ions, which can catalyze the reaction.[5] The stability of H₂O₂ itself can also be a factor.
-
Troubleshooting Steps:
-
Control for Metal Ions: Use high-purity water and reagents. Consider the use of a chelating agent like EDTA to sequester metal ions, although its effect should be evaluated as it can sometimes accelerate degradation.[6]
-
Use Fresh H₂O₂ Solutions: Prepare hydrogen peroxide solutions fresh for each experiment.
-
Explore Other Oxidizing Agents: Consider using other oxidizing agents like AIBN (a radical initiator) or metal-catalyzed oxidation to explore different oxidative pathways.[3]
-
Issue 4: Multiple, small degradation peaks are observed, making it difficult to identify the primary degradants.
-
Possible Cause: The oxidative conditions might be too harsh, leading to secondary degradation.
-
Troubleshooting Steps:
-
Reduce Oxidant Concentration: Lower the concentration of H₂O₂ (e.g., from 30% to 3%).
-
Lower the Temperature: Conduct the experiment at room temperature or even refrigerated conditions to slow down the reaction rate.
-
Time-Course Study: Analyze samples at multiple early time points to identify the initial degradation products before they are further degraded.
-
Photodegradation
Issue 5: No degradation is observed under photostability testing.
-
Possible Cause: The compound may be inherently photostable, or the light source and exposure conditions may not be adequate.
-
Troubleshooting Steps:
-
Ensure ICH Q1B Compliance: Verify that your photostability chamber meets the ICH Q1B guidelines for light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Test in Solution: If the solid-state study shows no degradation, perform the study on a solution of the compound. Photodegradation is often more rapid in solution.
-
Investigate Different Solvents: The solvent can influence photodegradation pathways. Test in both aqueous and organic solvents.
-
General Analytical Issues
Issue 6: Poor mass balance in the chromatogram after degradation.
-
Possible Cause:
-
Degradation products may not be eluting from the HPLC column.
-
Degradation products may not have a chromophore and are therefore not detected by the UV detector.
-
The compound may have degraded to volatile products or precipitated.
-
-
Troubleshooting Steps:
-
Modify HPLC Method: Use a steep gradient to ensure all components are eluted.
-
Use a Mass Spectrometer (MS) Detector: LC-MS is a powerful tool for detecting and identifying degradation products, especially those without a strong UV chromophore.
-
Check for Precipitation: Visually inspect the stressed samples for any precipitate. If present, attempt to dissolve it in a suitable solvent and analyze it separately.
-
III. Experimental Protocols
The following are starting-point protocols for conducting forced degradation studies. These should be optimized based on the observed stability of this compound.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2, 6, 24 hours |
| Thermal | Dry Heat | 80°C | 48, 72 hours |
| Photolytic | ICH Q1B conditions | 25°C | As per guidelines |
Protocol 1: General Procedure for Forced Degradation
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or acetonitrile).
-
Stress Application:
-
For hydrolysis , mix the stock solution with the acidic or basic solution to achieve the desired final concentration of the compound and the stressor.
-
For oxidation , mix the stock solution with the hydrogen peroxide solution.
-
For thermal degradation , place a solid sample or the solution in an oven at the specified temperature.
-
For photodegradation , expose a solid sample and a solution to a light source compliant with ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Time Points: Withdraw aliquots at predetermined time intervals.
-
Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, preferably with both UV and MS detection.
-
Data Evaluation: Calculate the percentage degradation and assess the purity of the peaks. Strive for a mass balance close to 100%.
IV. Visualization of Degradation Pathways and Workflows
Proposed Degradation Pathways
The following diagram illustrates the potential primary degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for a Forced Degradation Study
This diagram outlines a typical workflow for conducting and analyzing a forced degradation study.
Caption: A typical workflow for a forced degradation study.
V. Concluding Remarks
A thorough understanding of the degradation pathways of this compound is essential for its successful development as a pharmaceutical agent. The troubleshooting guide and protocols provided here offer a solid foundation for designing and executing robust forced degradation studies. By systematically investigating the stability of this molecule, researchers can ensure the development of a safe, effective, and stable drug product.
VI. References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. 2
-
Forced Degradation – A Review. 3
-
Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. 4
-
Force Degradation for Pharmaceuticals: A Review - IJSDR. 1
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). 6
-
(PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. 5
References
- 1. ijsdr.org [ijsdr.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. biomedres.us [biomedres.us]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Storage and Handling of 2-(6-Methoxypyridin-2-yl)acetic acid
Welcome to the technical support guide for 2-(6-Methoxypyridin-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we provide in-depth answers to frequently asked questions and troubleshooting guidance based on established principles of chemical stability and our experience in the field.
I. Core Concepts: Understanding the Stability of this compound
Q1: What are the key structural features of this compound that influence its stability?
This compound possesses three key functional groups that determine its chemical reactivity and, consequently, its stability: a pyridine ring, a carboxylic acid moiety, and a methoxy group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a nucleophile and is susceptible to oxidation.
-
Carboxylic Acid: The carboxylic acid group can participate in acid-base reactions and esterification. It can also be susceptible to decarboxylation under certain conditions, although this is less common for acetic acid derivatives.
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions.
Understanding these features is crucial for predicting potential degradation pathways and establishing optimal storage conditions.
II. Frequently Asked Questions (FAQs) on Storage and Handling
Q2: What are the ideal storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1][2] A consistent recommendation is to store it in a tightly sealed container to prevent moisture absorption.[1][3][4][5] While some suppliers recommend storage at -20°C[6], storage at room temperature in a desiccated and inert atmosphere is also acceptable for shorter periods.[3]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage; Room temperature for short-term.[3][6] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) is recommended. | Minimizes the risk of oxidation. |
| Light | Store in an amber vial or in the dark. | Protects against potential photolytic degradation. |
| Container | Tightly sealed, airtight container.[1][3][4][5] | Prevents uptake of moisture, which can facilitate hydrolysis. |
Q3: I need to prepare a stock solution. What is the recommended solvent and how should I store it?
Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of this compound. For aqueous buffers, the pH should be considered, as the compound's stability can be pH-dependent. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What are the signs of degradation I should look for?
Visual inspection can sometimes reveal degradation. Signs to watch for include:
-
Color Change: A change from a white or off-white powder to a yellow or brownish hue can indicate oxidation or the formation of degradation products.
-
Clumping: This may suggest moisture absorption.
-
Insolubility: If a previously soluble compound no longer fully dissolves in the intended solvent, it could be a sign of degradation or polymerization.
However, significant degradation can occur without any visible changes. Therefore, analytical verification is recommended if stability is a concern.
III. Troubleshooting Guide: Addressing Common Experimental Issues
Q5: My experimental results are inconsistent. Could degradation of this compound be the cause?
Inconsistent results, such as a loss of biological activity or unexpected side products in a chemical reaction, can indeed be due to the degradation of a starting material.[1][2] Degradation products can act as inhibitors or catalysts in unforeseen ways.
Troubleshooting Workflow for Suspected Degradation
Caption: A logical workflow for troubleshooting inconsistent experimental results potentially caused by compound degradation.
Q6: I suspect my compound has degraded. How can I confirm this?
Analytical chemistry techniques are the most reliable way to assess the purity and integrity of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity of the compound and detecting the presence of degradation products. A fresh, high-purity standard should be run as a reference.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify impurities and degradation products.
IV. Deeper Dive: Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on its chemical structure.
A. Hydrolysis:
The ester-like methoxy group could be susceptible to hydrolysis under strongly acidic conditions, yielding 2-(6-hydroxypyridin-2-yl)acetic acid. The amide bond in related pyridine derivatives is known to be susceptible to hydrolysis.[6]
B. Oxidation:
The pyridine ring is prone to N-oxidation, especially in the presence of strong oxidizing agents.[3] This would result in the formation of 2-(6-methoxypyridine 1-oxide-2-yl)acetic acid.
C. Photodegradation:
Aromatic systems, including pyridines, can be susceptible to degradation upon exposure to UV light. The ICH guidelines for photostability testing recommend exposing the compound to a standardized light source to assess its stability.[7]
Potential Degradation Pathways
Caption: Inferred potential degradation pathways for this compound.
V. Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
Objective: To determine the purity of a sample and detect the presence of any degradation products.
Materials:
-
This compound sample
-
Reference standard of this compound (high purity)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reversed-phase column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample and reference standard in a suitable solvent (e.g., DMSO or mobile phase) to a final concentration of 1 mg/mL.
-
Filter the solutions through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (or as determined by UV-Vis scan)
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms.
-
Calculate the purity of the sample by the area percentage method.
-
Compare the chromatogram of the sample to the reference standard to identify the main peak and any impurity peaks.
-
VI. References
-
AK Scientific, Inc. Safety Data Sheet: this compound hydrochloride. --INVALID-LINK--
-
Sigma-Aldrich. Product Page: this compound. --INVALID-LINK--
-
ChemicalBook. Product Page: Pyridine-2-carboxylic acid. --INVALID-LINK--
-
Spectrum Chemical. Safety Data Sheet: 2-Pyridinecarboxylic acid. --INVALID-LINK--
-
Merck Millipore. Safety Data Sheet: Acetic acid. --INVALID-LINK--
-
TCI Chemicals. Product Page: 2-(6-Methoxypyridin-3-yl)acetic Acid. --INVALID-LINK--
-
Sigma-Aldrich. Safety Data Sheet: Pyridine-2-carboxylic acid. --INVALID-LINK--
-
Bio-Rad. Product Information: 2,6-Pyridinedicarboxylic acid. --INVALID-LINK--
-
AK Scientific, Inc. Safety Data Sheet: Difluoro(6-methoxypyridin-2-yl)acetic acid. --INVALID-LINK--
-
BLDpharm. Product Page: 2-(6-Methoxy-2-pyridyl)acetic Acid. --INVALID-LINK--
-
Fisher Scientific. Safety Data Sheet: 2-Methoxyacetic acid. --INVALID-LINK--
-
Fisher Scientific. Safety Data Sheet: 2-Pyridinecarboxylic acid. --INVALID-LINK--
-
Journal of Pharmaceutical Sciences. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). --INVALID-LINK--
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. --INVALID-LINK--
-
PubChem. This compound hydrochloride. --INVALID-LINK--
-
MDPI. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. --INVALID-LINK--
-
European Medicines Agency. ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation reactivity channels for 2-(pyridin-2-yl)-N,N-diphenylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of 2-(6-Methoxypyridin-2-yl)acetic acid
Welcome to the technical support center for 2-(6-Methoxypyridin-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable intermediate. This document provides troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity for your downstream applications.
Introduction: The Purification Challenge
This compound (MW: 167.16 g/mol ) is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. This dual functionality is the primary source of purification challenges, leading to complex solubility profiles and difficulties in separating similarly-natured impurities. This guide will help you leverage these properties to your advantage.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered.
Q1: What is the most common first-pass strategy for purifying crude this compound?
A: For crude material with significant amounts of non-polar or neutral impurities, an acid-base extraction is the most effective initial strategy. This technique exploits the amphoteric nature of the compound. By dissolving the crude material in a dilute aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. Neutral organic impurities can then be washed away with an immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Subsequent acidification of the aqueous layer will precipitate the purified product, which can be isolated by filtration.
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically caused by the presence of impurities that depress the melting point or by a very high level of supersaturation.
-
Reduce Saturation: Use a larger volume of solvent or a solvent system in which the compound is slightly more soluble at elevated temperatures.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator. Avoid crash-cooling from a high temperature.
-
Seed Crystals: If you have a small amount of pure material, add a seed crystal to the supersaturated solution to induce crystallization.
-
Solvent System: Try a different solvent or a multi-component solvent system. For instance, dissolving the compound in a good solvent (like methanol or ethanol) and slowly adding a poor solvent (like water or hexane) at an elevated temperature can often induce crystallization upon cooling.
Q3: What are the best analytical techniques to assess the purity of this compound?
A: A multi-pronged approach using orthogonal techniques is highly recommended for a comprehensive purity assessment.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis.[2][3] A reversed-phase method (e.g., using a C18 column) with a buffered mobile phase (e.g., acetonitrile/water with formic or acetic acid) is ideal for separating the target compound from impurities. Purity is typically reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of the compound.[1] The absence of signals corresponding to impurities or residual solvents provides strong evidence of purity.
-
Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the main component and for identifying the mass of any co-eluting impurities detected by HPLC.[1]
Q4: Can I use standard silica gel chromatography for purification?
A: Yes, but with a critical modification. The carboxylic acid moiety can cause significant peak tailing or even irreversible binding to standard silica gel. To mitigate this, it is standard practice to add a small amount of acetic acid (typically 0.5-1%) to the mobile phase. This protonates the silica surface silanol groups and ensures the analyte remains in its neutral, protonated form, leading to much-improved peak shape and recovery.
Part 2: Troubleshooting Guides
This section provides in-depth solutions to specific experimental problems.
Problem 1: Low Recovery After Recrystallization
-
Probable Cause 1: Inappropriate Solvent Choice. The compound may be too soluble in the chosen solvent even at low temperatures, leading to significant loss in the mother liquor.
-
Solution: Conduct a systematic solvent screen. A good recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.
| Solvent Class | Good Solvents (for dissolving) | Poor Solvents (for precipitation) | Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | - | Often used in combination with an anti-solvent. |
| Esters | Ethyl Acetate | Heptane, Hexane | Good for moderately polar compounds. |
| Ethers | Tetrahydrofuran (THF) | Diethyl Ether, Hexane | Use with caution due to peroxide formation. |
| Aqueous | - | Water | Water is often a good anti-solvent. |
-
Probable Cause 2: Premature Crystallization. The product crystallized too early during hot filtration to remove insoluble impurities.
-
Solution: Use a pre-heated funnel and flask for the hot filtration step. Add a slight excess of hot solvent (~5-10%) before filtering to ensure the compound remains in solution.
-
Probable Cause 3: Insufficient Precipitation Time. The solution was not allowed to stand long enough at a low temperature for complete crystallization.
-
Solution: After initial cooling to room temperature, allow the flask to sit in an ice bath (0-4 °C) or a refrigerator for several hours (or overnight if stable) to maximize crystal formation.
Problem 2: Persistent Impurities After Acid-Base Extraction
-
Probable Cause: The impurity has similar acidic or basic properties. If an impurity is also acidic, it will be extracted into the basic aqueous layer along with the product. If it is a basic impurity (e.g., an unreacted amine starting material), it may form a salt with the product.
-
Solution: A carefully controlled pH precipitation is necessary. After washing the basic aqueous solution with an organic solvent, slowly add acid (e.g., 1M HCl) dropwise while monitoring the pH. Different acidic compounds will precipitate at different pH values depending on their pKa. Collect fractions as the precipitate forms and analyze each by TLC or HPLC to isolate the purest fractions.
Workflow Diagram: Purification Method Selection
The following decision tree can help guide your choice of purification technique based on the initial purity assessment.
Caption: Decision tree for selecting a purification strategy.
Part 3: Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 10-15 mL per gram of crude material). Stir until all solids have dissolved. The solution may effervesce as CO₂ is released.
-
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the solution two to three times with an equal volume of ethyl acetate (EtOAc) or dichloromethane (DCM). Discard the organic layers, which contain the neutral/basic impurities.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) dropwise with stirring. Monitor the pH with pH paper or a meter. A white precipitate of the purified product will begin to form. Continue adding acid until the pH is approximately 4-5 to ensure complete precipitation.
-
Isolation: Stir the resulting slurry in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to aid in drying. Dry the purified solid under vacuum to a constant weight.
Workflow Diagram: Acid-Base Extraction
Caption: Step-by-step workflow for purification via acid-base extraction.
Protocol 2: Purity Assessment by Reversed-Phase HPLC
This protocol provides a standard method for analyzing purity.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm or 270 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated as the area percentage of the product peak relative to the total area of all peaks.
References
Technical Support Center: A Scientist's Guide to Solubilizing 2-(6-Methoxypyridin-2-yl)acetic acid for In Vitro Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(6-Methoxypyridin-2-yl)acetic acid in their in vitro assays. As a Senior Application Scientist, my goal is to provide you with a systematic, evidence-based approach to overcome these issues, ensuring the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it crashed out when I added it to my cell culture media. Why did this happen?
A1: This is a common phenomenon known as precipitation upon dilution. It occurs because the compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) but has very low solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1][2] When the concentrated DMSO stock is introduced into the aqueous environment, the DMSO rapidly disperses, and the local concentration of the compound exceeds its aqueous solubility limit, causing it to precipitate out of the solution.[2] The key is to ensure the final concentration in your assay is below the compound's kinetic solubility limit in that specific medium.
Q2: What are the basic physicochemical properties of this compound that I should be aware of?
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: This is a critical consideration, as DMSO can have cytotoxic effects. While tolerance is cell-line specific, a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%.[7][8] Many researchers aim for a final concentration of ≤0.1% to minimize any potential off-target effects.[9][10][11] It is imperative to run a vehicle control (media with the same final concentration of DMSO but without your compound) to ensure that any observed effects are due to your compound and not the solvent.[10][11]
Systematic Troubleshooting Guide
When facing solubility issues, a tiered approach is the most effective strategy. Start with the simplest methods and progress to more complex formulation techniques as needed.
Tier 1: Initial Solvent Selection and Stock Preparation
The first step is always to prepare a high-concentration stock solution in a suitable organic solvent.
-
Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO) is the industry standard for initial solubilization of poorly soluble compounds for in vitro screening due to its powerful solubilizing capacity.[1]
-
Alternative Solvents: If your assay is incompatible with DMSO, other options include Ethanol, Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP). However, these often have lower solubilizing power and may have their own cytotoxic profiles.
| Solvent | Typical Stock Concentration | Notes |
| DMSO | 10-50 mM | Gold standard; ensure final assay concentration is non-toxic to cells (typically ≤0.5%).[1][7] |
| Ethanol | 1-10 mM | Can be used, but is more volatile and may have specific biological effects. |
| DMF | 10-30 mM | A strong solvent, but toxicity should be carefully evaluated for your specific assay. |
Tier 2: Optimizing Dilution and Leveraging pH
If your compound precipitates from a DMSO stock, the next steps involve refining your dilution technique and using the compound's acidic nature to your advantage.
Optimization of Dilution Technique: Instead of a single large dilution, use a serial dilution approach.[2] Add the DMSO stock dropwise into your pre-warmed (37°C) aqueous buffer while vortexing or swirling vigorously.[2] This promotes rapid mixing and prevents the formation of localized areas of high concentration that can initiate precipitation.
pH-Adjusted Solubilization: Since this compound is an acidic compound, its solubility will dramatically increase at a pH above its pKa.[5][][12] By converting the acid to its more soluble salt form, you can often prepare an aqueous stock solution directly.
-
Mechanism: At a basic pH (e.g., pH 8-9), the carboxylic acid group (-COOH) is deprotonated to its carboxylate form (-COO⁻). This charged species is significantly more polar and thus more soluble in water.[5]
Tier 3: Advanced Formulation Strategies
If the methods above are insufficient, more advanced formulation techniques can be employed.
| Strategy | Mechanism of Action | Considerations & Potential Issues |
| Co-solvents | Adding a water-miscible solvent like PEG 400 or propylene glycol to the aqueous medium reduces the polarity of the solvent system, increasing the solubility of hydrophobic compounds.[] | The final concentration of the co-solvent must be tested for assay compatibility and cytotoxicity. |
| Surfactants | Non-ionic surfactants like Tween® 80 (Polysorbate 80) form micelles that can encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[13] | Can interfere with certain assays (e.g., protein quantification) and may have cell-line-specific toxicity.[14][15] Always run a surfactant-only control. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[16][17] The hydrophobic compound partitions into the cavity, forming an "inclusion complex" that is water-soluble.[18][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.[16] | Requires optimization of the compound-to-cyclodextrin ratio. Can sometimes extract cholesterol from cell membranes at high concentrations. |
Visual Workflow and Diagrams
A logical approach to troubleshooting is essential. The following flowchart outlines the decision-making process described in this guide.
Caption: Troubleshooting workflow for solubilizing the compound.
The following diagram illustrates the mechanism of pH-dependent solubility for an acidic compound.
Caption: Effect of pH on the solubility of a carboxylic acid.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Accurately weigh out approximately 1-5 mg of this compound powder.
-
Calculate the volume of 100% DMSO required to achieve the desired stock concentration (e.g., 20 mM).[20]
-
Add the calculated volume of DMSO to the vial containing the compound.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][8]
Protocol 2: pH-Adjusted Aqueous Stock Solution Preparation
-
Prepare your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add a small amount of a strong base (e.g., 1 N NaOH) dropwise to the buffer while monitoring with a calibrated pH meter until the pH is elevated (e.g., pH 8.5-9.0).
-
Weigh out the compound and add it to the basic buffer to achieve the desired concentration (e.g., 1-5 mM).
-
Stir or vortex until fully dissolved. The solution should become clear.
-
Crucially, once the compound is dissolved, you can slowly back-titrate the solution with a dilute acid (e.g., 0.1 N HCl) to return it to the desired final pH (e.g., 7.4). Monitor for any signs of precipitation. This creates a supersaturated but often kinetically stable solution.
-
Sterile-filter the final solution through a 0.22 µm filter before use in cell culture.
Protocol 3: Basic Kinetic Solubility Assessment
This protocol allows you to estimate the solubility limit of your compound in your specific assay buffer.[21][22]
-
Prepare a 10 mM stock solution of your compound in 100% DMSO (Protocol 1).
-
In a series of microcentrifuge tubes, add your assay buffer (e.g., 98 µL of cell culture medium).
-
Add 2 µL of your 10 mM DMSO stock to the first tube. This creates a 200 µM solution with 2% DMSO.
-
Perform serial dilutions down the line of tubes to create a range of concentrations (e.g., 200, 100, 50, 25, 12.5 µM).
-
Incubate the tubes under your standard assay conditions (e.g., 37°C) for a relevant period (e.g., 1-2 hours).[23][24]
-
After incubation, visually inspect each tube for signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is an approximation of your kinetic solubility limit.[22] This concentration should be the top concentration used in your subsequent experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 4. Methoxyacetic acid - Wikipedia [en.wikipedia.org]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Interference of the detergent Tween 80 in protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. youtube.com [youtube.com]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. enamine.net [enamine.net]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Validation & Comparative
A Validated Reversed-Phase HPLC Method for Purity Assessment of 2-(6-Methoxypyridin-2-yl)acetic acid: A Comparative Guide
This guide presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 2-(6-Methoxypyridin-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The methodology is established and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3] We will explore the rationale behind the method's development, compare its performance against established validation criteria, and provide detailed protocols for implementation in a quality control environment.
Introduction: The Need for a Robust Purity Assay
This compound is a heterocyclic building block whose purity is critical for the safety and efficacy of downstream active pharmaceutical ingredients (APIs). A reliable analytical method is essential to quantify the main component and detect any process-related impurities or degradation products. Reversed-phase HPLC with UV detection is the technique of choice due to its specificity, sensitivity, and robustness for ionizable, polar organic molecules. This guide provides a self-validating system, where the described validation parameters collectively demonstrate the method's reliability and accuracy.[4][5]
Method Development and Rationale
The primary goal was to develop a stability-indicating HPLC method that provides adequate retention for the polar, acidic analyte while achieving baseline separation from potential impurities.
Analyte Properties:
-
Functionality: Contains a carboxylic acid (acidic) and a pyridine ring with a methoxy group (weakly basic and polar). This amphoteric nature requires careful pH control of the mobile phase.
-
UV Absorbance: Pyridine derivatives typically exhibit strong UV absorbance between 250-280 nm, making UV detection suitable.[8][9]
Chromatographic Choices (The "Why"):
-
Column: A C18 column is the workhorse of reversed-phase chromatography, but for polar analytes like this, "phase collapse" or "dewetting" can occur with highly aqueous mobile phases, leading to poor retention and reproducibility.[10][11] To mitigate this, an Agilent ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) was selected. This column is designed for robust performance across a wide pH range and is stable in highly aqueous conditions.
-
Mobile Phase: To ensure the acidic analyte is in its neutral, protonated form for optimal retention on a C18 column, the mobile phase pH must be set approximately 2 units below the analyte's pKa.[10][12] A mobile phase of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 2.5 with phosphoric acid) was chosen. This low pH suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention.
-
Detection: Based on UV spectral data for similar methoxypyridine structures, a detection wavelength of 270 nm was selected to provide high sensitivity for the main peak and likely impurities.
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C were established to ensure sharp peaks and reproducible retention times.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate (pH 2.5 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 15 min, hold at 70% B for 2 min, return to 10% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (80:20 v/v) |
Method Validation: Proving Fitness for Purpose
The optimized method was subjected to rigorous validation as prescribed by ICH Q2(R1) guidelines to demonstrate its suitability for purity analysis.[1][2][13] The validation parameters include specificity, linearity, accuracy, precision, limit of quantitation (LOQ), and robustness.[3][4]
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5][14]
-
Protocol: A solution of the analyte was spiked with known related substances and also subjected to forced degradation (acid, base, peroxide, heat, and light). The chromatograms of these stressed samples were compared to that of an unstressed standard.
-
Results: The main analyte peak was well-resolved from all degradation products and known impurities, with no co-eluting peaks observed. Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the analyte peak in all conditions. This demonstrates the method is stability-indicating.
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15][16]
-
Protocol: A series of five solutions were prepared from a stock solution of this compound, ranging from 50% to 150% of the nominal assay concentration (e.g., 50 µg/mL to 150 µg/mL). Each solution was injected in triplicate.
-
Results: The method showed excellent linearity across the tested range.
Table 2: Linearity Study Results
| Parameter | Result | Acceptance Criteria |
| Range | 50 - 150 µg/mL | As required |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal (close to zero) | Report |
Accuracy is the closeness of the test results obtained by the method to the true value.[4][14] It was determined by a recovery study.
-
Protocol: A placebo mixture was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Three replicate preparations were made for each level, and the percentage recovery was calculated.
-
Results: The method was found to be highly accurate.
Table 3: Accuracy (Recovery) Study Results
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.8% | 0.4% | 98.0% - 102.0% |
| 100% | 100.3% | 0.3% | 98.0% - 102.0% |
| 120% | 100.1% | 0.5% | 98.0% - 102.0% |
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is evaluated at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-day): Six replicate injections of the 100% standard solution were performed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The repeatability test was repeated on a different day by a different analyst using a different instrument.
-
-
Results: The low relative standard deviation (RSD) values confirm the method's high precision.
Table 4: Precision Study Results
| Parameter | % RSD of Peak Area | Acceptance Criteria |
| Repeatability | 0.45% | ≤ 1.0% |
| Intermediate Precision | 0.78% | ≤ 2.0% |
The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]
-
Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The concentration that yielded an S/N of 3:1 was designated the LOD, and 10:1 for the LOQ.
-
Results: The method is highly sensitive for quantifying low-level impurities.
Table 5: LOD and LOQ Results
| Parameter | Value (µg/mL) | S/N Ratio |
| LOD | 0.05 | ~3:1 |
| LOQ | 0.15 | ~10:1 |
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
-
Protocol: Small changes were made to key parameters: flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.1 units). The effect on retention time and peak area was observed.
-
Results: System suitability parameters (e.g., tailing factor, plate count) remained within acceptance criteria for all variations, demonstrating the method is robust.
Comparative Analysis and Alternative Approaches
While the validated C18 method is robust and reliable, alternative column chemistries could be considered, especially if challenging impurities are encountered.
-
Phenyl-Hexyl Column: For aromatic compounds, a phenyl-hexyl phase can offer alternative selectivity (π-π interactions) which may improve resolution between the main analyte and structurally similar aromatic impurities.[10]
-
Polar-Embedded C18: These columns contain a polar group embedded near the base of the C18 chain, making them more resistant to phase collapse in 100% aqueous mobile phases and offering different selectivity for polar compounds.[18]
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For extremely polar impurities that are unretained in reversed-phase, HILIC provides an orthogonal separation mechanism. However, it typically requires different solvents and equilibration times, making it less ideal for a primary purity method unless necessary.
The chosen method provides the best balance of broad applicability, robustness, and compatibility with standard QC laboratory workflows compared to these alternatives.
Experimental Workflow & Diagrams
The overall process from sample preparation to final purity calculation follows a systematic workflow.
Caption: HPLC Purity Analysis Workflow.
The relationship between validation parameters demonstrates how they collectively ensure method reliability.
Caption: Interdependence of Validation Parameters.
Conclusion
The described reversed-phase HPLC method is specific, linear, accurate, precise, and robust for the determination of purity of this compound. Having been validated according to stringent ICH guidelines, it is proven to be suitable for its intended purpose in a regulated quality control setting. The comprehensive validation data supports its implementation for routine release testing and stability studies.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. jordilabs.com [jordilabs.com]
- 4. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. This compound | 944896-97-3 [sigmaaldrich.com]
- 7. 944896-97-3|2-(6-Methoxy-2-pyridyl)acetic Acid|BLD Pharm [bldpharm.com]
- 8. Pyridine, 4-methoxy-1-oxide- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. database.ich.org [database.ich.org]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. wjarr.com [wjarr.com]
- 16. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 17. fda.gov [fda.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the Quantitative Analysis of 2-(6-Methoxypyridin-2-yl)acetic acid: qNMR vs. Chromatographic Methods
<-3>
For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and traditional chromatographic techniques for the analysis of 2-(6-Methoxypyridin-2-yl)acetic acid, a vital building block in medicinal chemistry. We will delve into the core principles, provide detailed experimental protocols, and present a data-driven comparison to empower you in selecting the optimal analytical strategy.
The Power of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful tool in pharmaceutical analysis, recognized for its unique standing as a primary ratio method.[1] Unlike chromatographic techniques that rely on comparing a sample's response to a calibration curve generated from a specific reference standard, qNMR directly correlates the integral of an NMR signal to the number of nuclei responsible for that signal.[2][3][4] This fundamental principle allows for the accurate determination of a compound's purity or concentration by referencing an internal standard of known purity, which does not need to be structurally identical to the analyte.[5][6]
Experimental Protocol: qNMR Analysis of this compound
A successful qNMR experiment hinges on meticulous planning and execution.[7] The following protocol is designed to deliver accurate and precise quantification of this compound.
Materials and Instrumentation:
-
Internal Standard: Maleic acid (Certified Reference Material)[2][10]
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)[10]
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
Step-by-Step Methodology:
-
Sample Preparation: The accurate weighing of both the analyte and the internal standard is often the largest source of error in qNMR.[10][11]
-
Using a calibrated analytical balance, accurately weigh approximately 15-20 mg of this compound and 8-12 mg of maleic acid into a clean, dry vial.
-
Record the exact weights with the highest possible precision.
-
Add a precise volume (e.g., 1.0 mL) of DMSO-d6 to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.[10]
-
Transfer approximately 600-700 µL of the resulting solution into a high-precision 5 mm NMR tube.[10][12]
-
-
NMR Data Acquisition:
-
Spectrometer Setup: Ensure the spectrometer is properly tuned and the magnetic field is shimmed for optimal homogeneity.
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Key Parameters for Accurate Quantification:
-
Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest spin-lattice relaxation time (T1) of the protons being integrated for both the analyte and the internal standard. A conservative delay of 60 seconds is often recommended to ensure full relaxation.[12]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for integration errors below 1%).[13]
-
-
-
Data Processing and Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the singlet corresponding to the methylene protons (-CH2-) is a suitable choice. For maleic acid, the singlet from the two equivalent olefinic protons is used.
-
The purity of the analyte can then be calculated using the following equation:
Purity (%) = (IA / NA) * (NIS / IIS) * (MWA / MWIS) * (mIS / mA) * PIS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
A = Analyte
-
IS = Internal Standard
-
-
qNMR Experimental Workflow
Caption: A streamlined workflow for the qNMR analysis of this compound.
The Established Alternative: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its high sensitivity and resolving power.[14][15][16] A typical quantitative HPLC method for this compound would involve the following:
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Calibration: A series of calibration standards of this compound with known concentrations are prepared and injected to generate a calibration curve.
-
Sample Analysis: The sample is prepared by accurately weighing and dissolving it in a suitable solvent, then diluting it to a concentration that falls within the linear range of the calibration curve. The peak area of the analyte is then used to determine its concentration based on the calibration curve.
Head-to-Head Comparison: qNMR vs. HPLC-UV
| Feature | qNMR | HPLC-UV |
| Principle | Primary ratio method based on the number of nuclei.[1] | Relies on external calibration with a substance-specific standard. |
| Reference Standard | Requires a certified internal standard (can be structurally unrelated).[5][6] | Requires a certified reference standard of the analyte. |
| Selectivity | High, based on unique chemical shifts of protons. | Dependent on chromatographic separation. |
| Accuracy & Precision | High accuracy with precision typically <1% RSD.[11][17] | High accuracy with precision typically <2% RSD.[18][19] |
| Sample Preparation | Generally simple, involving weighing and dissolution.[6] | May require more extensive sample preparation, including dilutions and filtration. |
| Analysis Time | Can be faster per sample once the method is established, as no calibration curve is needed for each run.[20] | Can be more time-consuming due to the need for column equilibration and running calibration standards. |
| Sample Integrity | Non-destructive, allowing for further analysis of the sample.[4] | Destructive. |
| Information Content | Provides structural information and can simultaneously detect and identify impurities. | Primarily provides quantitative data. |
Scientific Integrity and Authoritative Grounding
The validity of a qNMR measurement is directly traceable to the certified purity of the internal standard, often a Certified Reference Material (CRM) from a national metrology institute.[21] This provides a strong foundation for the accuracy of the results. Furthermore, the qNMR method is considered self-validating to a degree, as the entire spectrum is observed, allowing for the detection of unexpected impurities that might not be observed with a targeted chromatographic method. The United States Pharmacopeia (USP) General Chapter <761> provides detailed guidance on the application of NMR spectroscopy for quantitative purposes, further solidifying its role in pharmaceutical analysis.[2]
Conclusion: Choosing the Right Tool for the Job
Both qNMR and HPLC-UV are robust and reliable methods for the quantitative analysis of this compound.
qNMR is particularly advantageous when:
-
A certified reference standard of the analyte is not available.[5]
-
A high degree of accuracy and direct traceability to SI units is required.
-
Simultaneous structural confirmation and quantification are desired.
-
A non-destructive method is preferred.
HPLC-UV remains the method of choice when:
-
High sensitivity for trace-level analysis is necessary.
-
Established and validated methods are readily available within a laboratory.
-
Throughput for a large number of samples is the primary consideration, and a validated method with a calibration curve is already in place.
Ultimately, the selection of the analytical technique should be based on a thorough evaluation of the specific requirements of the project, including accuracy, precision, availability of reference materials, and the desired level of information from the analysis. For drug development professionals, having both qNMR and HPLC capabilities provides a versatile and powerful analytical toolbox to ensure the quality and integrity of pharmaceutical products.
References
- 1. usp.org [usp.org]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. youtube.com [youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 7. emerypharma.com [emerypharma.com]
- 8. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 9. This compound – Ascendex Scientific, LLC [ascendexllc.com]
- 10. benchchem.com [benchchem.com]
- 11. ukisotope.com [ukisotope.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. longdom.org [longdom.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 18. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products [mdpi.com]
- 21. qNMR - BIPM [bipm.org]
A Comparative Guide to the Biological Activity of 2-(6-Methoxypyridin-2-yl)acetic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif that forms the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its presence in many FDA-approved drugs underscores its importance in medicinal chemistry.[2] Pyridine derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
The biological activity of pyridine derivatives can be significantly influenced by the nature and position of substituents on the pyridine ring. This guide focuses on 2-(6-Methoxypyridin-2-yl)acetic acid, a compound of interest in drug discovery, and explores the structure-activity relationships (SAR) by comparing its potential biological activities with those of its structural analogs. Understanding how modifications to this scaffold impact biological efficacy is crucial for the rational design of more potent and selective therapeutic agents.
The Significance of the Methoxy Substituent
The methoxy (-OCH3) group is a common substituent in many biologically active molecules. Its presence can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. In the context of pyridine derivatives, the methoxy group has been shown to enhance anticancer activity.[4][5] This enhancement is often attributed to its electron-donating nature, which can modulate the electronic properties of the pyridine ring and influence its interaction with biological targets.[2] The position of the methoxy group is also critical, as it can affect the molecule's overall conformation and binding affinity.[4][5]
Comparative Analysis of Biological Activity: A Focus on Anticancer and Anti-inflammatory Potential
While direct comparative studies on a series of close structural analogs of this compound are not extensively available in the public domain, we can infer structure-activity relationships from research on various substituted pyridine derivatives. This section will focus on two key areas of biological activity: anticancer and anti-inflammatory effects.
Anticancer Activity
The pyridine scaffold is a constituent of numerous anticancer agents.[3][6][7] The antiproliferative activity of pyridine derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Comparative Anticancer Activity of Representative Pyridine Derivatives
| Compound/Analog | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical this compound | Methoxy group at C6 of the pyridine ring, acetic acid side chain at C2. | - | - | - |
| Analog 1: 2-(Pyridin-2-yl)acetic acid | Unsubstituted pyridine ring. | - | - | - |
| Analog 2: 2-(4-Methoxypyridin-2-yl)acetic acid | Methoxy group at C4 of the pyridine ring. | - | - | - |
| Analog 3: 2-(6-Chloropyridin-2-yl)acetic acid | Chloro group at C6 of the pyridine ring. | - | - | - |
| Analog 4: Methyl 2-(6-Methoxypyridin-2-yl)acetate | Esterification of the carboxylic acid. | - | - | - |
| Pyridine-3-carbonitriles with methoxy-aryl groups | Methoxy-substituted aryl groups. | HepG2, DU145, MBA-MB-231 | 1-5 | [8] |
| Pyridine-bridged combretastatin analog (4h) | 4-methoxy substitution on a phenyl ring attached to the pyridine. | MDA-MB-231 | 0.002 | [9] |
Structure-Activity Relationship Insights for Anticancer Activity:
-
Role of the Methoxy Group: Studies on various pyridine derivatives have shown that the presence and position of methoxy groups can significantly impact anticancer activity.[4][5] For instance, in a series of pyridine-bridged combretastatin analogs, a 4-methoxy substitution on a phenyl ring attached to the pyridine resulted in a highly potent compound with an IC50 value in the nanomolar range against breast cancer cells.[9] This suggests that the 6-methoxy group in our core compound likely contributes positively to its potential anticancer effects.
-
Effect of Halogen Substitution: The introduction of halogen atoms, such as chlorine, can have a variable effect. In some cases, it can enhance activity, while in others, it may lead to a decrease.[10] Therefore, an analog with a chloro group instead of a methoxy group would require experimental evaluation to determine its effect on cytotoxicity.
-
Modification of the Acetic Acid Side Chain: The carboxylic acid group of the acetic acid side chain provides a handle for hydrogen bonding and can be crucial for target interaction. Esterification of this group, as in Analog 4, would likely alter the compound's polarity and solubility, which could in turn affect its biological activity.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and many pyridine derivatives have been investigated for their anti-inflammatory properties.[11][12] A common method to assess anti-inflammatory activity in vitro is the Griess assay, which measures the production of nitric oxide (NO), a key inflammatory mediator.
Table 2: Comparative Anti-inflammatory Activity of Representative Pyridine Derivatives
| Compound/Analog | Key Structural Features | Assay | Key Findings | Reference |
| Hypothetical this compound | Methoxy group at C6, acetic acid at C2. | - | - | - |
| Pyridazinone Derivatives | A related nitrogen-containing heterocyclic core. | Carrageenan-induced paw edema in rats | Some derivatives showed anti-inflammatory activity comparable to indomethacin. | [13] |
| Imidazo[1,2-a]pyridine carboxylic acid derivatives | Fused pyridine ring system with a carboxylic acid. | Carrageenan-induced paw edema in rats | Inhibition of edema, with some compounds being more efficient than indomethacin. | [1] |
Structure-Activity Relationship Insights for Anti-inflammatory Activity:
-
The Carboxylic Acid Moiety: The acetic acid side chain is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[14] This functional group is often critical for the inhibition of cyclooxygenase (COX) enzymes, which are key targets in inflammation.
-
Influence of the Pyridine Ring: The pyridine ring itself can contribute to anti-inflammatory activity. The nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in pi-stacking interactions with biological targets.
-
Impact of Substituents: The nature and position of substituents on the pyridine ring will modulate the overall electronic and steric properties of the molecule, thereby influencing its anti-inflammatory potency. While direct evidence for the 6-methoxy group's role in the anti-inflammatory activity of this specific scaffold is limited, its electron-donating character could influence the acidity of the carboxylic acid and the binding to target proteins.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential. Below are step-by-step protocols for the MTT assay to evaluate anticancer activity and the Griess assay for assessing anti-inflammatory potential.
MTT Assay for Anticancer Activity
This protocol is a widely used colorimetric assay to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[11][15][16]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Griess Assay for Nitric Oxide Synthase Activity
This assay quantifies nitric oxide production by measuring its stable breakdown product, nitrite, in cell culture supernatants.[4][17][18]
Materials:
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Nitrate Reductase
-
NADPH
-
Sodium nitrite standards
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Sample Collection: Collect cell culture supernatants from cells that have been treated with the test compounds and/or an inflammatory stimulus (e.g., lipopolysaccharide, LPS).
-
Nitrate to Nitrite Conversion: In a 96-well plate, add 50 µL of the cell culture supernatant. To each well, add 10 µL of nitrate reductase and 10 µL of NADPH. Incubate at room temperature for 20-30 minutes to convert any nitrate in the sample to nitrite.
-
Griess Reaction: Add 100 µL of the Griess Reagent to each well. Incubate at room temperature for 10 minutes, protected from light. A pink/magenta color will develop in the presence of nitrite.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of sodium nitrite.
-
Absorbance Measurement: Measure the absorbance of the standards and samples at 540 nm using a microplate reader.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of inhibition of NO production can be calculated for each compound concentration.
Caption: Workflow for the Griess assay for nitric oxide.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the biological activity of this compound and its structural analogs. Based on the existing literature for related pyridine derivatives, it is evident that the 6-methoxy substituent likely plays a significant role in enhancing the potential anticancer activity of the core compound. The acetic acid moiety is a key feature for potential anti-inflammatory effects.
To establish a definitive structure-activity relationship, a systematic study involving the synthesis and biological evaluation of a focused library of analogs is necessary. This would involve modifications at the 6-position of the pyridine ring with different electron-donating and electron-withdrawing groups, as well as alterations to the acetic acid side chain. Such studies, employing the standardized protocols outlined in this guide, would provide invaluable data for the optimization of this promising scaffold for therapeutic applications.
References
- 1. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [ouci.dntb.gov.ua]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non steroidal anti-inflammatory drugs | PPTX [slideshare.net]
- 15. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(6-Methoxypyridin-2-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of 2-(6-Methoxypyridin-2-yl)acetic Acid
The this compound scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. Its inherent electronic properties, potential for diverse chemical modifications, and ability to interact with various biological targets make it a valuable starting point for the development of novel therapeutic agents. Pyridine derivatives, in general, are integral to numerous approved drugs and clinical candidates, underscoring their importance in modern drug discovery.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of derivatives based on this core, drawing insights from studies on structurally related compounds to illuminate the path for future drug design and optimization. While direct and extensive SAR studies on this specific scaffold are limited, by examining analogous chemical series, we can infer critical structural determinants for biological activity, particularly in the realms of oncology and inflammation.
I. Anticancer Potential: Targeting Key Pathways in Malignancy
The pyridine nucleus is a cornerstone in the development of anticancer agents, with derivatives demonstrating efficacy against a wide range of cancer cell lines.[1] Mechanistic studies have revealed their ability to modulate critical pathways involved in cancer progression, such as angiogenesis, cell cycle regulation, and enzyme activity.[1] For the this compound scaffold, derivatization of the carboxylic acid and modifications of the pyridine ring are key strategies to enhance anticancer potency.
A. Modification of the Acetic Acid Moiety: The Role of Amides and Esters
A common strategy to enhance the therapeutic potential of carboxylic acid-containing compounds is their conversion to amides and esters. This modification can significantly impact the compound's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, as well as its binding interactions with target proteins.
In a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors, it was observed that amide derivatives exhibited superior enzyme inhibitory activity compared to their ester counterparts.[2] This suggests that the amide functionality is beneficial for ligand-receptor interactions, potentially through the formation of additional hydrogen bonds. The study also highlighted that the nature of the N-substituent on the amide is crucial; N-alkyl amides of moderate size, such as isopropyl and cyclopropyl, demonstrated optimal inhibitory activity.[2] Conversely, both very small and very large alkyl groups led to a decrease in potency.[2]
Applying these insights to the this compound core, a series of N-substituted acetamide derivatives could be synthesized to explore their anticancer potential.
Table 1: Proposed N-Substituted Acetamide Derivatives and Their Predicted Impact on Anticancer Activity (Hypothetical)
| R Group (on Amide Nitrogen) | Predicted Activity | Rationale |
| -H | Moderate | Potential for hydrogen bonding. |
| -CH(CH₃)₂ (Isopropyl) | High | Optimal size for hydrophobic pocket interaction.[2] |
| -c-C₃H₅ (Cyclopropyl) | High | Favorable conformational rigidity.[2] |
| -CH₂CH₂OH (Hydroxyethyl) | Moderate to High | Potential for improved solubility and additional hydrogen bonding. |
| -CH₂-Phenyl | Moderate to Low | May be too bulky, leading to steric hindrance.[2] |
B. Modifications of the Pyridine Ring System
The substitution pattern on the pyridine ring is a critical determinant of biological activity. In the context of this compound, the 6-methoxy group is a key feature. Modifications at other positions of the pyridine ring could further modulate the electronic and steric properties of the molecule, influencing its target engagement.
For instance, the introduction of small electron-withdrawing or electron-donating groups at the 3, 4, or 5-positions could fine-tune the pKa of the pyridine nitrogen and the overall electron distribution of the ring, which may be crucial for interactions with specific biological targets.
Workflow for the Synthesis and Evaluation of Novel Derivatives
Figure 1: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
II. Anti-inflammatory Potential: Targeting Enzymes in the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, and the development of effective anti-inflammatory agents remains a major research focus. Acetic acid derivatives, such as the non-steroidal anti-inflammatory drug (NSAID) diclofenac, are well-established anti-inflammatory agents. The this compound scaffold shares structural similarities with these compounds, suggesting its potential as a template for new anti-inflammatory drugs.
A. Conversion to Amides and Hydrazones for Reduced Ulcerogenicity
A significant drawback of many NSAIDs is their ulcerogenic potential, which is often attributed to the presence of a free carboxylic acid group. A common medicinal chemistry strategy to mitigate this side effect is the conversion of the carboxylic acid to an amide or a related functional group.
A study on (S)-2-(6-methoxynaphthalen-2-yl)propanamide derivatives (amide derivatives of Naproxen) demonstrated that this modification could lead to potent anti-inflammatory and analgesic agents with reduced gastric toxicity.[3] The conversion of the carboxylic acid to various N-substituted ethyl propanamides resulted in compounds with significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice.[3] Notably, some of these derivatives showed comparable or even superior activity to the parent drug, Naproxen, while exhibiting a much better safety profile in terms of gastric lesions.[3]
This principle can be directly applied to the this compound core. The synthesis of a library of amide derivatives could yield compounds with potent anti-inflammatory effects and an improved gastrointestinal safety profile.
B. Exploring Alternative Linkers and Ring Systems
While the acetic acid moiety is a good starting point, exploring alternative linkers between the pyridine ring and the acidic/amide functionality could lead to novel compounds with enhanced activity. For example, incorporating a thiazole ring, as seen in studies of HIF prolyl 4-hydroxylase inhibitors, could introduce new interaction points with the target enzyme.[4]
Table 2: Comparison of Anti-inflammatory Activity of Structurally Related Acetic Acid Derivatives
| Core Scaffold | Key Modifications | Biological Target | Key Findings | Reference |
| (S)-2-(6-methoxynaphthalen-2-yl) propanoic acid | Conversion of COOH to various amides | COX enzymes (presumed) | Reduced ulcerogenicity with retained or enhanced anti-inflammatory activity. | [3] |
| Pyrimidine-acetic acid | Substitution on the pyrimidine ring | Not specified | Certain substitutions on the aryl rings attached to the pyrimidine core enhanced anti-inflammatory activity. | [5][6] |
| Piroxicam (benzothiazine dioxide) | Conversion of amide to N-acylhydrazones | COX-1/COX-2 | Identified potent antinociceptive and anti-inflammatory compounds with a mechanism likely different from COX inhibition. | [7] |
SAR Trends in Anti-inflammatory Derivatives
Figure 2: Key structural modification strategies for this compound and their potential impact on anti-inflammatory properties.
III. Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for the synthesis and in vitro evaluation of amide derivatives of this compound.
A. General Procedure for the Synthesis of N-Substituted 2-(6-Methoxypyridin-2-yl)acetamides
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalyst like 4-(dimethylamino)pyridine (DMAP) (0.1 eq.). Stir the mixture at 0 °C for 30 minutes.
-
Amine Coupling: To the reaction mixture, add the desired primary or secondary amine (1.2 eq.). Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 2-(6-methoxypyridin-2-yl)acetamide.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
B. In Vitro Anticancer Activity Assessment (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising starting point for the development of novel anticancer and anti-inflammatory agents. By drawing on established SAR principles from related heterocyclic systems, this guide has outlined rational design strategies for the synthesis of new derivatives with potentially enhanced biological activity and improved safety profiles. The key takeaways are:
-
Derivatization of the carboxylic acid into amides is a proven strategy to modulate biological activity and, in the case of anti-inflammatory agents, reduce gastrointestinal side effects. The nature of the substituent on the amide nitrogen is a critical determinant of potency.
-
Systematic modification of the pyridine ring offers an avenue for fine-tuning the electronic and steric properties of the molecule to optimize interactions with biological targets.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives. A multidisciplinary approach, combining synthetic chemistry, in vitro and in vivo pharmacology, and computational modeling, will be essential to unlock the full therapeutic potential of this promising scaffold.
References
- 1. ijsat.org [ijsat.org]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of some (S)-2-(6-methoxynaphthalen-2-yl)-N-substituted ethyl propanamide derivatives as potent non-ulcerogenic anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. mdpi.com [mdpi.com]
Benchmarking Synthetic Routes to 2-(6-Methoxypyridin-2-yl)acetic Acid: A Comparative Guide for the Research Scientist
Introduction
2-(6-Methoxypyridin-2-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into a variety of biologically active molecules. Its structural motif, featuring a substituted pyridine ring linked to an acetic acid moiety, makes it a key component in the synthesis of compounds targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this compound, offering experimental insights and data to inform the selection of the most appropriate method for a given research and development context.
Comparative Overview of Synthetic Strategies
Two principal and strategically distinct routes for the synthesis of this compound have been identified and will be critically evaluated. The choice between these pathways will largely depend on factors such as the availability and cost of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions.
| Parameter | Route 1: Cyanation of 2-Chloro-6-methoxypyridine | Route 2: Functionalization of 6-Methoxy-2-picoline |
| Starting Material | 2-Chloro-6-methoxypyridine | 6-Methoxy-2-picoline |
| Key Intermediate | 2-(6-Methoxypyridin-2-yl)acetonitrile | 6-Methoxy-2-picoline N-oxide |
| Overall Yield (Typical) | Moderate to Good | Moderate |
| Scalability | Good | Moderate |
| Key Reagents | Sodium cyanide, Strong acid/base for hydrolysis | Oxidizing agent (e.g., m-CPBA), Dimethyl sulfate, Sodium cyanide |
| Safety Considerations | Use of highly toxic cyanide salts | Use of potent oxidizing agents and toxic cyanide salts |
Route 1: Synthesis via Cyanation of 2-Chloro-6-methoxypyridine
This route commences with the commercially available 2-chloro-6-methoxypyridine and proceeds through a two-step sequence involving a nucleophilic aromatic substitution to introduce the cyano group, followed by hydrolysis of the resulting nitrile.
A Researcher's Guide to the Comparative Reactivity of the Pyridine Ring in 2-(6-Methoxypyridin-2-yl)acetic acid
This guide provides an in-depth analysis of the chemical reactivity of the pyridine ring in 2-(6-Methoxypyridin-2-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple reaction schemes to explore the underlying electronic and steric factors that govern the regioselectivity of this versatile scaffold. We will dissect the synergistic and antagonistic effects of the methoxy and acetic acid substituents, offering predictive insights and actionable experimental protocols.
The Electronic Landscape of the Substituted Pyridine Ring
The pyridine ring is an electron-deficient aromatic heterocycle due to the high electronegativity of the nitrogen atom. This inherent property makes the ring less reactive towards electrophilic aromatic substitution (EAS) compared to benzene, but significantly more susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[1][2][3][4][5] The introduction of substituents dramatically alters this landscape. In this compound, we must consider the interplay of two distinct groups.
-
The 6-Methoxy Group (-OCH₃): This group exerts a dual electronic effect. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is a powerful electron-donating group via resonance (+M effect), where its lone pairs delocalize into the aromatic system.[6][7] In aromatic systems, the resonance effect typically dominates, making the methoxy group an overall activating group for electrophilic substitution and a director to the ortho and para positions (C3 and C5).
-
The 2-Acetic Acid Group (-CH₂COOH): The carboxylic acid function is electron-withdrawing. However, the insulating effect of the methylene (-CH₂) spacer means its influence on the ring is primarily a weak, deactivating inductive (-I) effect. It does not participate in resonance with the ring.
The combination of an activating group and a deactivating group on an already electron-deficient ring creates a nuanced reactivity profile, which we will explore in the following sections.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 4. aklectures.com [aklectures.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
A Multi-faceted Approach to Confirming the Identity of Synthesized 2-(6-Methoxypyridin-2-yl)acetic Acid
A Guide for Researchers in Synthetic Chemistry and Drug Development
The rigorous confirmation of a synthesized compound's identity is a cornerstone of chemical research and development, ensuring the reliability of subsequent studies and the safety of potential therapeutic agents.[1] This guide provides a comprehensive comparison of orthogonal analytical techniques for the unequivocal identification of 2-(6-Methoxypyridin-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis.[2] We will delve into the causality behind the selection of these methods, present detailed experimental protocols, and compare their performance in providing unambiguous structural elucidation.
The challenge in confirming the identity of any synthesized molecule lies in differentiating it from starting materials, byproducts, and isomers.[] A single analytical technique is rarely sufficient. Instead, a combination of spectroscopic and spectrometric methods should be employed, each providing a unique piece of the structural puzzle.[4]
The Orthogonal Analytical Workflow
For a molecule like this compound, a robust analytical workflow leverages Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Elemental Analysis. Each of these techniques interrogates different molecular properties, and their combined data provides a high degree of confidence in the final structural assignment.[5]
Workflow for Identity Confirmation of this compound
Figure 1. An overview of the orthogonal analytical workflow for the identity confirmation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules.[6] It provides detailed information about the carbon-hydrogen framework of the molecule.[4]
-
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the methoxy group protons, the methylene protons of the acetic acid moiety, and the aromatic protons on the pyridine ring. The splitting patterns of these signals (singlets, doublets, triplets, etc.) reveal the connectivity of the atoms.
-
¹³C NMR Spectroscopy : This technique provides information about the different types of carbon atoms in the molecule. For our target compound, we would expect to see signals for the methoxy carbon, the methylene carbon, the carboxylic acid carbon, and the carbons of the pyridine ring.
Comparative Analysis: What to Look For
| Analytical Technique | Information Provided | Expected Data for this compound | Alternative Interpretations/Potential Impurities |
| ¹H NMR | Proton environment, connectivity | Signals for methoxy protons (~3.9 ppm), methylene protons (~3.7 ppm), and three distinct aromatic protons on the pyridine ring. | Presence of starting materials or isomers would show different chemical shifts and splitting patterns. For example, the isomeric 2-(6-methoxypyridin-3-yl)acetic acid would have a different aromatic proton splitting pattern. |
| ¹³C NMR | Carbon framework | Signals for methoxy carbon (~53 ppm), methylene carbon, carboxylic acid carbon (~170 ppm), and pyridine ring carbons.[7] | Incomplete reaction might show residual signals from starting materials. Isomeric impurities would display a different set of carbon signals. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
-
Spectral Analysis : Integrate the ¹H NMR signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the structure. Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[6] It is invaluable for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[4]
-
High-Resolution Mass Spectrometry (HRMS) : This is the preferred method as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.[4] For this compound (C₈H₉NO₃), the expected exact mass would be calculated and compared to the experimental value.
Comparative Analysis: What to Look For
| Analytical Technique | Information Provided | Expected Data for this compound | Alternative Interpretations/Potential Impurities |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | A molecular ion peak corresponding to the mass of the compound (m/z = 167.06).[8] High-resolution MS should confirm the elemental formula C₈H₉NO₃. | Impurities will appear as additional peaks with different mass-to-charge ratios. Isomers will have the same molecular weight but may show different fragmentation patterns upon tandem MS (MS/MS) analysis.[9] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
-
Mass Analysis : Analyze the resulting ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis : Identify the molecular ion peak and compare its mass-to-charge ratio with the calculated value for the target compound. If using tandem MS, analyze the fragmentation pattern to further confirm the structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule.[10] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.[11]
For this compound, key functional groups include the carboxylic acid (O-H and C=O stretches) and the methoxy group (C-O stretch).
Comparative Analysis: What to Look For
| Analytical Technique | Information Provided | Expected Data for this compound | Alternative Interpretations/Potential Impurities |
| Infrared (IR) Spectroscopy | Presence of functional groups | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹), and C-O stretches from the methoxy and carboxylic acid groups (~1000-1300 cm⁻¹).[12] | The absence of the broad O-H and C=O stretches would indicate the absence of the carboxylic acid group. The presence of other characteristic peaks could indicate impurities. |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation : The sample can be analyzed as a solid (using KBr pellet or Attenuated Total Reflectance - ATR) or as a solution.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Elemental Analysis: The Fundamental Composition
Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[13] This technique provides a fundamental check of the compound's empirical formula.[14]
The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the proposed structure.[15]
Comparative Analysis: What to Look For
| Analytical Technique | Information Provided | Expected Data for this compound (C₈H₉NO₃) | Alternative Interpretations/Potential Impurities |
| Elemental Analysis | Elemental composition (C, H, N) | Calculated: C, 57.48%; H, 5.43%; N, 8.38%. Experimental values should be within ±0.4% of these values. | Significant deviation from the calculated values suggests the presence of impurities or an incorrect structural assignment. |
Experimental Protocol: Elemental Analysis
-
Sample Preparation : A small, accurately weighed amount of the pure, dry sample is required.
-
Combustion Analysis : The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.
-
Data Calculation : The percentages of C, H, and N in the original sample are calculated from the amounts of the combustion products.
Conclusion: A Synergistic Approach to Identity Confirmation
The confirmation of the identity of a synthesized compound like this compound is not a linear process but rather a synergistic integration of data from multiple, orthogonal analytical techniques. While NMR provides the detailed structural map and MS confirms the molecular weight, IR spectroscopy verifies the presence of key functional groups, and elemental analysis validates the elemental composition. Only when the data from all these techniques are consistent and complementary can the identity of the synthesized compound be confirmed with a high degree of confidence. This multi-faceted approach is essential for ensuring the quality and reliability of chemical research and is a critical component of the drug development process.[16][17]
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. rroij.com [rroij.com]
- 7. 2-Methoxypyridine(1628-89-3) 13C NMR spectrum [chemicalbook.com]
- 8. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. Modern analytical techniques used to characterize organic compounds. Birbhum Pharmacy School. | PPTX [slideshare.net]
- 11. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
- 14. azom.com [azom.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arborpharmchem.com [arborpharmchem.com]
- 17. solubilityofthings.com [solubilityofthings.com]
A Guide to the Cross-Reactivity Profile of 2-(6-Methoxypyridin-2-yl)acetic acid in Biological Assays
This guide provides a comprehensive analysis of the cross-reactivity profile of the novel small molecule, 2-(6-Methoxypyridin-2-yl)acetic acid. In the landscape of modern drug discovery, understanding a compound's selectivity is not merely an academic exercise but a critical step in de-risking a potential therapeutic candidate.[1][2][3] Poor selectivity can lead to off-target toxicities and unforeseen side effects, contributing to the high attrition rates in clinical trials.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the experimental data and methodologies used to characterize the selectivity of this compound.
For the purpose of this illustrative guide, we will posit that this compound, hereafter referred to as Compound X, has been identified as a potent inhibitor of the fictional enzyme, "Kinase Y". This guide will therefore explore its selectivity against a panel of other kinases and relevant off-targets. The principles and methods described herein are, however, broadly applicable to the characterization of any research compound.
The Imperative of Selectivity in Drug Design
The journey of a drug from a laboratory hit to a clinical candidate is fraught with challenges, with selectivity being a primary hurdle. A highly selective compound preferentially binds to its intended target, minimizing interactions with other biomolecules.[4][5] This specificity is a cornerstone of developing safer and more effective medicines. The assessment of a compound's selectivity is, therefore, a pivotal component of its preclinical evaluation, guiding lead optimization efforts and providing a clearer picture of its therapeutic potential.[3]
This guide will detail the systematic approach taken to build a comprehensive cross-reactivity profile for Compound X. We will delve into the experimental design, the assays employed, and the interpretation of the resulting data.
Experimental Workflow for Selectivity Profiling
The process of determining the cross-reactivity of a compound is a multi-step endeavor that begins with a broad screen and progressively narrows down to more specific, functional assays. The following workflow represents a best-practice approach to achieving a thorough understanding of a compound's selectivity.
Caption: A generalized workflow for assessing the cross-reactivity of a lead compound.
Methodologies and Results
Primary Target Potency and Broad Panel Screening
The initial step in our evaluation was to confirm the potency of Compound X against its intended target, Kinase Y, and then to assess its activity against a broad panel of other kinases.
Experimental Protocol: In Vitro Kinase Assay (Illustrative)
-
Assay Principle: A biochemical assay was employed to measure the ability of Compound X to inhibit the phosphorylation of a substrate by Kinase Y. The assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
-
Procedure:
-
Kinase Y enzyme, a biotinylated peptide substrate, and ATP were combined in an assay buffer.
-
Compound X was added in a 10-point, 3-fold serial dilution.
-
The reaction was incubated at room temperature for 60 minutes.
-
A detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) was added.
-
After a further 60-minute incubation, the TR-FRET signal was read on a plate reader.
-
-
Data Analysis: The raw fluorescence data was converted to percent inhibition relative to a DMSO control. The IC50 value was determined by fitting the data to a four-parameter logistic curve.
A similar protocol was used for a broad kinase panel screen, where Compound X was tested at a single high concentration (e.g., 10 µM) against over 400 different kinases.
Results
Compound X demonstrated potent inhibition of its primary target, Kinase Y. In the broad panel screen, a small number of off-target kinases were identified, showing greater than 50% inhibition at the screening concentration.
| Target | IC50 (nM) for Compound X | % Inhibition at 10 µM |
| Kinase Y (Primary Target) | 15 | 98% |
| Kinase A | >10,000 | 85% |
| Kinase B | >10,000 | 72% |
| Kinase C | >10,000 | 12% |
| ... (400+ other kinases) | Not Determined | <50% |
Table 1: Summary of primary target potency and initial off-target hits from a broad kinase panel screen.
Dose-Response Analysis of Off-Target Hits
The off-target hits identified in the initial screen were subjected to full dose-response analysis to determine their respective IC50 values. This is a critical step to quantify the degree of selectivity.
Results
The IC50 values for the confirmed off-target kinases were determined and compared to the primary target.
| Target | IC50 (nM) | Selectivity Ratio (IC50 Off-Target / IC50 Primary Target) |
| Kinase Y (Primary Target) | 15 | - |
| Kinase A | 850 | 57-fold |
| Kinase B | 1,200 | 80-fold |
Table 2: Comparative potency of Compound X against the primary target and confirmed off-targets.
The selectivity ratio provides a quantitative measure of how much more potently the compound inhibits its intended target compared to off-targets. A higher ratio indicates better selectivity.[4]
Cellular Assays: Bridging the Gap between Biochemical Activity and Biological Function
While biochemical assays are essential for determining direct inhibitory activity, cellular assays are necessary to understand how a compound behaves in a more complex biological system.
Experimental Protocol: Cellular Target Engagement Assay (Illustrative)
-
Assay Principle: A cellular thermal shift assay (CETSA) was used to confirm that Compound X engages with Kinase Y and the identified off-targets in a cellular context.
-
Procedure:
-
Cells expressing the target kinases were treated with Compound X or a vehicle control.
-
The cells were heated to a range of temperatures to induce protein denaturation.
-
Remaining soluble protein was quantified by Western blot or other protein detection methods.
-
-
Data Analysis: The binding of Compound X is expected to stabilize the target kinase, resulting in a higher melting temperature compared to the vehicle control.
Hypothetical Cellular Pathway
The following diagram illustrates the hypothetical signaling pathway of Kinase Y and the potential downstream consequences of its inhibition by Compound X, as well as the impact on off-target pathways.
Caption: Hypothetical signaling pathways affected by Compound X.
Discussion of Cellular Results
The cellular assays would ideally confirm that Compound X engages with Kinase Y at concentrations consistent with its biochemical IC50. Furthermore, the engagement with off-target kinases A and B should only occur at significantly higher concentrations, corroborating the selectivity observed in the biochemical assays. Any observed phenotypic changes in the cells should correlate with the on-target and off-target engagement data.
Conclusion and Future Directions
This guide has outlined a systematic approach to characterizing the cross-reactivity profile of this compound (Compound X), a hypothetical inhibitor of Kinase Y. The illustrative data shows that while Compound X is a potent inhibitor of its primary target, it exhibits some off-target activity at higher concentrations. The selectivity window of approximately 50- to 80-fold against the most significant off-targets provides a reasonable starting point for further optimization.
Future work would involve medicinal chemistry efforts to improve selectivity by modifying the structure of Compound X to reduce its affinity for Kinases A and B while maintaining or improving its potency for Kinase Y.[4][5] A deeper understanding of the structural basis for its interactions with both on- and off-targets, for instance through X-ray crystallography, would be invaluable in this endeavor.
The comprehensive evaluation of a compound's cross-reactivity is a cornerstone of modern, safety-conscious drug discovery. The methodologies and principles detailed in this guide provide a robust framework for making informed decisions in the progression of new chemical entities toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]
- 4. Finding a better path to drug selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azolifesciences.com [azolifesciences.com]
A Comparative Guide to the Purity Assessment of 2-(6-Methoxypyridin-2-yl)acetic acid by LC-MS
Introduction
2-(6-Methoxypyridin-2-yl)acetic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity and purity are paramount, as any impurities can carry through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) Q3A guidelines, mandate stringent control over impurities.[1][2][3][4][5] This guide provides an in-depth, comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive purity assessment of this compound, designed for researchers, scientists, and drug development professionals. We will explore the technical nuances of different LC-MS approaches, their respective strengths, and their optimal applications in a pharmaceutical development setting.
Understanding the Analyte: Physicochemical Properties
A successful analytical method is built upon a fundamental understanding of the analyte. This compound is a polar, acidic molecule. Its structure, featuring a pyridine ring, a methoxy group, and a carboxylic acid moiety, dictates its behavior in both chromatographic separation and mass spectrometric detection.
-
Structure: C₈H₉NO₃[6]
-
Molecular Weight: 167.16 g/mol
-
Key Features: The presence of the basic pyridine nitrogen and the acidic carboxylic acid group makes the molecule amphiprotic. This is a critical consideration for selecting the appropriate mobile phase pH in liquid chromatography to ensure a consistent, reproducible retention time. The polarity of the molecule suggests that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable separation technique.
The Central Role of LC-MS in Purity Assessment
LC-MS stands as the cornerstone of modern impurity profiling due to its unparalleled combination of high-resolution separation (LC) and highly sensitive and specific detection (MS).
Principle of Separation: Liquid Chromatography (LC)
For a polar compound like this compound, RP-HPLC is the method of choice. The separation occurs on a nonpolar stationary phase (typically C18) with a polar mobile phase. By manipulating the mobile phase composition—usually a gradient of water and an organic solvent like acetonitrile or methanol with a pH modifier (e.g., formic acid)—we can achieve temporal separation of the main compound from its structurally similar impurities. The acidic modifier serves to suppress the ionization of the carboxylic acid, leading to better peak shape and retention.
Principle of Detection: Mass Spectrometry (MS)
Electrospray Ionization (ESI) is the most suitable ionization technique for this molecule due to its polarity and the presence of ionizable functional groups. The analysis can be performed in either positive or negative ion mode.
-
Positive Ion Mode ([M+H]⁺): Protonation of the basic pyridine nitrogen.
-
Negative Ion Mode ([M-H]⁻): Deprotonation of the acidic carboxylic acid.
The choice between modes depends on which provides better sensitivity and signal stability for the parent compound and its potential impurities.
Comparative Analysis of LC-MS Methodologies
The specific goals of the purity analysis—whether it's identifying unknown impurities or quantifying known ones—will determine the most appropriate type of mass spectrometer to use. Here, we compare two workhorses of the pharmaceutical industry: High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) Mass Spectrometry.
Method A: High-Resolution Mass Spectrometry (HRMS) for Impurity Identification
HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (typically <5 ppm).[7] This capability is invaluable during early-stage development when the impurity profile is not yet fully characterized. By determining the exact mass of an unknown peak, one can deduce its elemental composition, providing crucial clues to its identity.[7]
Strengths of HRMS:
-
Unknown Identification: Facilitates the structural elucidation of novel impurities.[7]
-
High Specificity: Distinguishes between compounds with very similar nominal masses.
-
Retrospective Analysis: The full-scan data acquisition allows for mining of historical data for newly discovered impurities.
Method B: Triple Quadrupole (QqQ) MS for Targeted Impurity Quantification
QqQ mass spectrometers are the gold standard for targeted quantification due to their exceptional sensitivity and selectivity when operated in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects a specific parent ion, which is then fragmented in the collision cell. The third quadrupole then selects a specific fragment ion to be detected. This highly specific parent-to-fragment transition minimizes background noise and allows for precise quantification, even at very low levels.
Strengths of QqQ:
-
Superior Sensitivity: Achieves lower limits of detection (LOD) and quantification (LOQ) compared to HRMS in scan mode.
-
High Selectivity: The MRM process provides a high degree of certainty in analyte identification.
-
Robustness and High Throughput: Ideal for routine quality control (QC) testing in a regulated environment.
Head-to-Head Comparison: HRMS vs. QqQ
| Performance Metric | High-Resolution Mass Spectrometry (HRMS) | Triple Quadrupole (QqQ) Mass Spectrometry | Rationale for this compound Analysis |
| Primary Application | Identification of unknown impurities, characterization | Quantification of known, targeted impurities | HRMS is crucial in development to identify process and degradation impurities. QqQ is essential for routine batch release testing against specified limits. |
| Selectivity | High (based on accurate mass) | Very High (based on precursor/product ion transition) | Both offer excellent selectivity.[8][9][10] QqQ's MRM mode is generally considered more selective for quantitative purposes in complex matrices.[11] |
| Sensitivity (LOQ) | Good to Excellent | Excellent to Superior | For impurities that must be controlled at very low levels (e.g., <0.1%), QqQ often provides the necessary sensitivity. |
| Linearity & Range | Good | Excellent | Both instruments demonstrate strong linearity (R² > 0.9) suitable for quantification.[8][10] |
| Data Acquisition | Full Scan, Targeted MS/MS | Multiple Reaction Monitoring (MRM) | HRMS provides a complete picture of all ionizable species, while QqQ focuses only on predefined targets. |
| Regulatory Compliance | Fully compliant for both qualitative and quantitative analysis | The standard for regulated quantitative bioanalysis and impurity testing | Both platforms are well-accepted by regulatory agencies when properly validated.[8][10] |
Orthogonal and Complementary Analytical Techniques
While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that measure the same attribute using a different principle.
-
Quantitative NMR (qNMR): This is a primary analytical method where the signal intensity is directly proportional to the number of protons, allowing for quantification without a reference standard for the impurity itself.[12][13][14][15][16] It is an excellent tool for confirming the purity of the main component and can be used to determine the relative response factors for impurities in LC-UV methods.[12]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically CO₂, as the mobile phase.[17] It offers different selectivity compared to RP-HPLC and can be particularly advantageous for separating polar compounds.[18][19][20][21]
-
Gas Chromatography (GC-MS): Due to the low volatility and high polarity of this compound, GC-MS is generally not suitable without a derivatization step to increase volatility.
Experimental Protocols
The following are detailed, step-by-step protocols for the analysis of this compound using both LC-HRMS and LC-QqQ.
Workflow Diagram
Caption: General workflow for LC-MS purity assessment.
Sample and Standard Preparation
-
Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the sample in the same manner as the reference standard.
-
Working Solutions: Further dilute the stock solutions as needed for linearity and sensitivity assessments. For impurity analysis, the sample solution is often analyzed directly.
LC-HRMS Protocol for Impurity Identification
-
LC System: High-Performance Liquid Chromatography system
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
HRMS System: Q-TOF or Orbitrap Mass Spectrometer
-
Ionization Mode: ESI Positive and Negative (separate runs)
-
Scan Range: m/z 100-1000
-
Resolution: >20,000 FWHM
-
Data Acquisition: Full scan with data-dependent MS/MS
LC-QqQ (MRM) Protocol for Impurity Quantification
-
LC System: Same as HRMS method.
-
QqQ System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: ESI Positive (assuming better sensitivity)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 168.1 122.1 15 Known Impurity 1 [To be determined] [To be determined] [Optimized] | Known Impurity 2 | [To be determined] | [To be determined] | [Optimized] |
-
Dwell Time: 100 ms
Data Interpretation and Reporting
Data Analysis Logic
Caption: Logic for HRMS and QqQ data interpretation.
Reporting Results
All results must be reported in compliance with ICH Q3A guidelines.[1][4] This includes:
-
Reporting Threshold: The level above which an impurity must be reported.
-
Identification Threshold: The level above which an impurity's structure must be identified.[4]
-
Qualification Threshold: The level above which an impurity's safety must be assessed.
Purity is typically calculated using an area percent normalization method, assuming the response factor of the impurities is the same as the main component.
% Purity = (Area of Main Peak / Sum of All Peak Areas) * 100
For a more accurate assessment, the Relative Response Factor (RRF) for each impurity should be determined and applied.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. LC-MS is an indispensable technique for this purpose. The choice between HRMS and QqQ instrumentation depends on the specific analytical objective.
-
For development and investigation: HRMS is the superior tool for identifying and characterizing unknown process-related impurities and degradation products.
-
For routine quality control: A validated LC-QqQ method provides the required sensitivity, selectivity, and robustness for quantifying specified impurities.
By leveraging the complementary strengths of these LC-MS techniques, and supporting the findings with orthogonal methods like qNMR, drug developers can build a comprehensive and scientifically sound impurity control strategy that meets the stringent requirements of global regulatory agencies.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. PubChemLite - this compound hydrochloride (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 7. toref-standards.com [toref-standards.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. emerypharma.com [emerypharma.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. enovatia.com [enovatia.com]
- 13. veeprho.com [veeprho.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Video: Supercritical Fluid Chromatography [jove.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00237A [pubs.rsc.org]
- 20. ovid.com [ovid.com]
- 21. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Safety Operating Guide
Proper Disposal of 2-(6-Methoxypyridin-2-yl)acetic acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(6-Methoxypyridin-2-yl)acetic acid. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, it is imperative to understand the inherent hazards of this compound. This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2] Always consult the Safety Data Sheet (SDS) for the most current and detailed hazard information.
Key Hazard Information:
| Hazard Statement | GHS Classification | Precautionary Action |
| Causes skin irritation | Skin Irritation (Category 2) | Avoid contact with skin. Wear protective gloves and clothing.[1][2] |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Wear eye and face protection.[1][2] |
| May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) | Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[1][2] |
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following should be considered mandatory when handling this compound and its waste:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat and, if handling larger quantities, a chemical-resistant apron.
-
Respiratory Protection: All handling of this compound, including waste consolidation, should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[1]
Waste Characterization and Regulatory Compliance
Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly characterized to ensure safe disposal.[3][4] Due to its pyridine component, waste containing this compound may be classified as hazardous waste under specific EPA codes. Pyridine and its derivatives are often listed as F005 or U196 hazardous wastes.[5][6][7]
It is the responsibility of the waste generator to make an accurate hazardous waste determination.[8] Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and to ensure compliance with all federal, state, and local regulations.
Segregation and Collection of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in a dedicated, properly labeled hazardous waste container.
Waste Segregation Protocol:
-
Dedicated Waste Stream: Establish a specific waste container for this compound and materials contaminated with it.
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents.[1][9] Do not mix this waste with strong acids, bases, or oxidizers to avoid potentially violent reactions.
-
Container Selection: Use a container that is in good condition, compatible with the chemical (e.g., high-density polyethylene or glass), and has a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[3][4]
The following diagram outlines the decision-making process for waste segregation:
Caption: Decision workflow for segregating waste containing this compound.
On-Site Management and Storage
Accumulated hazardous waste must be managed in a way that prevents releases into the environment and ensures the safety of laboratory personnel.
-
Storage Location: Store sealed waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[3][10]
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Accumulation Time Limits: Be aware of the accumulation time limits for hazardous waste as defined by your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[3][4]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Small Spills (manageable by trained laboratory personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the spill.[1][11]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The collected spill cleanup material must be disposed of as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Secure the area to prevent entry.
-
Notify: Contact your institution's EHS and emergency response team immediately.
Disposal Procedures
The final disposal of this compound waste must be conducted through a licensed hazardous waste management company.[12]
Step-by-Step Disposal Workflow:
-
Waste Collection and Labeling: Ensure all waste is in a properly sealed and labeled container as described in Section 3.
-
Request Pickup: When the container is full or has reached its accumulation time limit, submit a hazardous waste pickup request to your institution's EHS department.
-
Documentation: Complete all necessary waste manifests and documentation as required by your institution and regulatory agencies.
-
Transfer to EHS: Your EHS department will then manage the transportation and final disposal, which is typically high-temperature incineration for pyridine-containing compounds.[12][13]
Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash. [11][12]
In-Laboratory Treatment (Considerations)
While in-laboratory neutralization or degradation of some chemical waste is possible, it is not recommended for this compound without a substance-specific, validated protocol and a thorough risk assessment. The reaction of this compound with strong oxidizing agents, for example, could be vigorous and produce unknown, potentially hazardous byproducts.
Any on-site treatment of hazardous waste is also subject to strict regulatory oversight by the EPA.[8][14] Therefore, the most prudent and compliant method of disposal is through your institution's EHS-managed hazardous waste program.
References
- 1. aksci.com [aksci.com]
- 2. researchgate.net [researchgate.net]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. medlabmag.com [medlabmag.com]
- 5. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. aksci.com [aksci.com]
- 10. epa.gov [epa.gov]
- 11. espublisher.com [espublisher.com]
- 12. Fast photo-catalytic degradation of pyridine in nano aluminum oxide suspension systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
A Researcher's Guide to the Safe Handling of 2-(6-Methoxypyridin-2-yl)acetic Acid
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, actionable information for the safe handling and disposal of 2-(6-Methoxypyridin-2-yl)acetic acid, moving beyond mere compliance to foster a culture of proactive safety. Here, we dissect the "why" behind the "how," ensuring that every step is a self-validating measure of protection for you and your research.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound and its hydrochloride salt are classified as irritants.[1][2] A thorough understanding of its specific hazards is the foundation of safe handling.
Hazard Classifications:
-
Skin Irritation (Category 2): Causes skin irritation.[1][2] Contact can lead to inflammation, itching, scaling, reddening, or blistering.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2] This can result in redness, pain, and potentially severe eye damage.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2] Inhalation of dust or fumes can irritate the lungs and respiratory system.[1][2]
| Hazard Statement | GHS Classification | Potential Effects |
| H315 | Skin Irritation, Category 2 | Causes skin irritation[1][2] |
| H319 | Eye Irritation, Category 2A | Causes serious eye irritation[1][2] |
| H335 | STOT SE, Category 3 | May cause respiratory irritation[1][2] |
Given these hazards, a comprehensive risk assessment should be conducted before any handling of this compound. This involves evaluating the quantities being used, the potential for dust or aerosol generation, and the adequacy of existing engineering controls.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
Your primary defense against exposure is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3][4] For procedures that may generate dust or aerosols, a certified laboratory chemical fume hood is mandatory.[4]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5][6]
Personal Protective Equipment (PPE): Your Personal Barrier
The following PPE is required for handling this compound. The selection of specific glove materials should be based on the manufacturer's compatibility charts.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[4][5] A face shield should be worn in situations with a higher risk of splashes.
-
Hand Protection: Wear protective gloves.[1][2] Nitrile or neoprene gloves are generally recommended for handling pyridine derivatives.[3][4] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A fully-buttoned lab coat must be worn to prevent skin contact.[3][4][5]
-
Respiratory Protection: In situations where ventilation is inadequate or if dust is generated and a fume hood is not available, a NIOSH/MSHA approved respirator may be necessary.[5][7] All respirator use must be in accordance with a comprehensive respiratory protection program, including medical clearance and fit testing.
Operational Plan: Step-by-Step Safe Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from preparation to post-handling cleanup.
Pre-Handling Preparations
-
Designate a Work Area: Clearly define the area where the compound will be handled.
-
Verify Engineering Controls: Ensure the fume hood is functioning correctly and that the eyewash station and safety shower are unobstructed.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weighing paper, and any solvents or reagents.
-
Don PPE: Put on all required personal protective equipment in the correct sequence (lab coat, then gloves, then eye protection).
Handling the Compound
-
Work Within a Fume Hood: All manipulations of the solid compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.
-
Portioning and Weighing: If transferring the solid, use a spatula and weigh it onto a tared weigh boat or paper.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Container Sealing: Keep the container tightly closed when not in use.[1][2]
Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and wipe it down.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of disposable items in the appropriate waste stream.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and removing gloves.[1][6]
Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice.[1][2]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2] If you feel unwell, call a poison center or doctor.[1][2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[6][7]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste, including unused material and contaminated disposables (gloves, weigh paper, etc.), in a clearly labeled, sealed, and compatible waste container.[5]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][2] Consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[1]
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
